Benzyl 3-oxopiperazine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11-8-14(7-6-13-11)12(16)17-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHFPJFBMJTOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353100 | |
| Record name | benzyl 3-oxopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78818-15-2 | |
| Record name | benzyl 3-oxopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Z-3-oxopiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl 3-oxopiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for benzyl 3-oxopiperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the underlying chemical reactions, provides structured experimental protocols, and presents quantitative data to facilitate its practical application in a laboratory setting.
Introduction
This compound, also known by synonyms such as 1-Cbz-3-oxopiperazine and 3-Oxopiperazine-1-carboxylic Acid Benzyl Ester, is a heterocyclic building block of significant interest in medicinal chemistry.[1][] Its rigid piperazinone core, combined with the versatile benzyloxycarbonyl protecting group, makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This guide outlines a common and effective two-step synthesis route, beginning with the formation of the 2-oxopiperazine ring, followed by its N-benzyloxycarbonylation.
Overall Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the cyclization of ethylenediamine with ethyl chloroacetate to form the core heterocyclic structure, 2-oxopiperazine. The second step is the selective protection of the nitrogen atom at the 1-position with a benzyloxycarbonyl (Cbz) group.
Experimental Protocols
Step 1: Synthesis of 2-Oxopiperazine
The formation of the 2-oxopiperazine ring is achieved through the cyclization of ethylenediamine with ethyl chloroacetate.[3] This reaction is typically carried out in the presence of a phosphine reagent and a suitable solvent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethylenediamine | 60.10 | 9.01 g | 0.15 |
| Ethyl Chloroacetate | 122.55 | 27.57 g | 0.225 |
| Triphenylphosphine | 262.29 | 62.95 g | 0.24 |
| 1,5-Dioxane | 88.11 | 1.5 L | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Petroleum Ether | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (9.01 g, 0.15 mol) and 1,5-dioxane (1.5 L).
-
Sequentially add triphenylphosphine (62.95 g, 0.24 mol) and ethyl chloroacetate (27.57 g, 0.225 mol) to the flask.
-
Heat the mixture to reflux and maintain for 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water. Combine the organic phases.
-
Dry the combined organic phase over anhydrous sodium sulfate and then evaporate the solvent.
-
To remove triphenylphosphine oxide, recrystallize the crude product from a mixture of ethyl acetate and petroleum ether (1:5 v/v).
-
Concentrate the filtrate and purify the resulting oily substance by column chromatography (eluent: ethyl acetate/petroleum ether, 1:3 v/v) to yield 2-oxopiperazine.[3] A yield of approximately 80% for the crude product has been reported.[3]
Step 2: Synthesis of this compound
This step involves the selective N-benzyloxycarbonylation of the 2-oxopiperazine synthesized in the previous step. This is a standard amine protection reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Oxopiperazine | 100.12 | 10.0 g | 0.1 |
| Benzyl Chloroformate | 170.59 | 17.06 g | 0.1 |
| Triethylamine | 101.19 | 12.14 g (16.7 mL) | 0.12 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Dissolve 2-oxopiperazine (10.0 g, 0.1 mol) in dichloromethane (200 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (12.14 g, 0.12 mol) to the solution.
-
Slowly add benzyl chloroformate (17.06 g, 0.1 mol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to obtain pure this compound.
Experimental Workflow and Data Presentation
The overall experimental workflow can be visualized as follows:
Summary of Quantitative Data:
| Step | Product | Starting Materials | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield |
| 1 | 2-Oxopiperazine | Ethylenediamine, Ethyl Chloroacetate | Triphenylphosphine | 1,5-Dioxane | 8 hours | Reflux | ~80% (crude)[3] |
| 2 | This compound | 2-Oxopiperazine, Benzyl Chloroformate | Triethylamine | Dichloromethane | 12-16 hours | 0 °C to RT | High (expected) |
Conclusion
The two-step synthesis pathway detailed in this guide represents a reliable and efficient method for the preparation of this compound. By following the provided experimental protocols and leveraging the quantitative data, researchers, scientists, and drug development professionals can effectively synthesize this valuable intermediate for its application in the discovery and development of novel therapeutic agents. Careful execution of the reaction conditions and purification procedures is crucial for obtaining a high yield and purity of the final product.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Cbz-3-oxopiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cbz-3-oxopiperazine, also known as Benzyl 3-oxopiperazine-1-carboxylate, is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid piperazine core, functionalized with a carbobenzyloxy (Cbz) protecting group, makes it a versatile intermediate for the synthesis of a wide range of complex molecules, including potential therapeutic agents. Understanding the fundamental physicochemical properties of this compound is critical for its effective use in chemical synthesis, reaction optimization, formulation development, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of its key physicochemical data, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.
Core Physicochemical Properties
The essential physicochemical properties of 1-Cbz-3-oxopiperazine have been compiled from various sources and are summarized below. These parameters are fundamental for predicting its reactivity, solubility, and pharmacokinetic profile.
| Property | Value | Source(s) |
| CAS Number | 78818-15-2 | [1][2][3] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [1][2] |
| Molecular Weight | 234.25 g/mol | [1][2] |
| Appearance | White to light-colored powder or crystal | |
| Melting Point | 117-121 °C | |
| Boiling Point | 459.8 ± 45.0 °C (Predicted) | |
| Density | 1.243 ± 0.06 g/cm³ (Predicted) | |
| pKa | 14.98 ± 0.20 (Predicted) | |
| Calculated LogP | 0.7 | [1] |
| Solubility | Poorly soluble in water; Soluble in solvents like dichloromethane. |
Synthetic Pathway
A common route for the synthesis of 1-Cbz-3-oxopiperazine involves a multi-step process starting from piperazine. The following diagram illustrates a representative synthetic workflow.
Caption: Synthetic workflow for 1-Cbz-3-oxopiperazine.
Experimental Protocols
The following sections describe generalized, standard laboratory procedures for determining the key physicochemical properties of a solid organic compound like 1-Cbz-3-oxopiperazine.
Melting Point Determination
The melting point is a crucial indicator of purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.
-
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a finely powdered sample of 1-Cbz-3-oxopiperazine.[4]
-
Procedure:
-
A small amount of the dry, finely powdered sample is packed into a capillary tube to a height of 1-2 cm.[4][5]
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[4]
-
The sample is heated rapidly to obtain an approximate melting point. The apparatus is then allowed to cool.
-
For an accurate measurement, a fresh sample is heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 10-15°C below the approximate melting point.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[4]
-
Solubility Determination
Solubility is determined by observing the extent to which a solute dissolves in a given solvent at a specific temperature.
-
Apparatus: Test tubes, spatula, balance, graduated cylinder, and various solvents (e.g., distilled water, dichloromethane, ethanol, hexane).
-
Procedure:
-
Measure a fixed volume of the chosen solvent (e.g., 1 mL) into a test tube.[6][7]
-
Weigh a small, known amount of 1-Cbz-3-oxopiperazine (e.g., 25 mg).[8]
-
Add the solid to the solvent in small portions, vigorously shaking or stirring the mixture for a set period (e.g., 60 seconds) after each addition.[6][8][9]
-
Continue adding the solid until it no longer dissolves, and a saturated solution with excess solid is formed.
-
The solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by calculating the mass of the dissolved solid per volume of solvent.[6][7][10]
-
pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance by measuring pH changes upon the addition of a titrant.[11][12]
-
Apparatus: Calibrated pH meter with an electrode, automated titrator or burette, magnetic stirrer, and a reaction vessel.[13]
-
Reagents: A solution of 1-Cbz-3-oxopiperazine of known concentration (e.g., 1 mM), standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), and a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[13]
-
Procedure:
-
A known volume of the sample solution is placed in the reaction vessel, and the initial pH is recorded.[13]
-
The solution is titrated by adding small, precise increments of the standardized base (or acid).
-
After each addition, the solution is stirred to reach equilibrium, and the pH is recorded.[13]
-
The titration continues until the pH stabilizes at a high value.
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the compound has been neutralized.[11][12] For accurate results, multiple titrations are performed.[13]
-
References
- 1. This compound | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. scribd.com [scribd.com]
- 5. byjus.com [byjus.com]
- 6. bellevuecollege.edu [bellevuecollege.edu]
- 7. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
In-Depth Technical Guide on Benzyl 3-Oxopiperazine-1-carboxylate Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl 3-oxopiperazine-1-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. This heterocyclic motif, featuring a piperazin-2-one ring N-substituted with a benzyloxycarbonyl group, offers a unique three-dimensional architecture that can be strategically modified to interact with a variety of biological targets. Structural analogs of this core have been investigated for a range of pharmacological activities, demonstrating their potential in diverse therapeutic areas.
This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of this compound structural analogs. It is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this chemical space for the discovery of new and effective drugs.
Synthesis of this compound and its Analogs
The synthesis of the core scaffold, this compound, and its derivatives typically involves multi-step sequences. A common strategy for creating analogs involves the modification of the piperazinone ring, the benzyl group, or both.
General Synthetic Workflow
A representative synthetic workflow for generating a library of this compound analogs is depicted below. This process often starts from readily available starting materials and allows for the introduction of diversity at various positions of the scaffold.
Discovery of Novel Piperazine-Based Scaffolds: A Technical Guide
Introduction
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Recognized as a "privileged scaffold," this moiety is present in a multitude of clinically successful drugs, spanning diverse therapeutic areas including oncology, infectious diseases, and central nervous system disorders.[3][4] Its prevalence is attributed to favorable physicochemical properties, such as high bioavailability and the ability to modulate biological targets through hydrogen bonding and by providing a versatile scaffold to orient pharmacophoric groups.[5][6] The structural rigidity of the piperazine ring, combined with the ease of substitution at its nitrogen atoms, allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic profiles.[5][7] This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel piperazine-based compounds for researchers and drug development professionals.
Synthetic Strategies for Piperazine Scaffolds
The synthesis of piperazine derivatives is versatile, ranging from classical methods to modern C-H functionalization and one-pot procedures.[8][9][10] The primary sites for modification are the two nitrogen atoms (N-1 and N-4), which can be readily functionalized through reactions like N-alkylation, N-arylation, and acylation.[8]
Key synthetic routes include:
-
Reductive Amination : A common method to form N-alkyl derivatives by reacting a piperazine with an aldehyde or ketone in the presence of a reducing agent.[8][11]
-
Buchwald-Hartwig Amination : A powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl piperazines.[8]
-
Aromatic Nucleophilic Substitution (SNAr) : Used for attaching piperazine to electron-deficient aromatic rings.[8]
-
Photoredox Catalysis : Modern methods that enable direct C-H functionalization of the piperazine ring, allowing for the introduction of substituents on the carbon atoms, which was previously a significant challenge.[9]
-
One-Pot Procedures : Simplified methods that avoid the need for protecting groups by reacting an in-situ formed piperazine-1-ium cation with various reagents, offering high yields and purity.[10]
A generalized workflow for the synthesis and screening of novel piperazine derivatives is illustrated below.
Biological Activities and Structure-Activity Relationship (SAR)
Piperazine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidepressant effects.[2][12][13] The specific activity is highly dependent on the nature and position of substituents on the piperazine core, making Structure-Activity Relationship (SAR) studies crucial for rational drug design.[14]
Anticancer Activity
Numerous piperazine-containing compounds have shown potent cytotoxic effects against various cancer cell lines.[1][15] The mechanism often involves inducing apoptosis, arresting the cell cycle, and modulating key signaling pathways.[1][16][17]
| Compound/Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Chalcone-piperazine derivative (Compound 7) | A549 (Lung) | 1.1 | [15] |
| Chalcone-dithiocarbamate hybrid (Compound 8) | PC3 (Prostate) | 1.05 | [15] |
| Chromen-4-one derivative (Compound 9) | HeLa (Cervical) | 1.02 | [15] |
| Chromen-4-one derivative (Compound 9) | SMMC-7721 (Liver) | 1.33 | [15] |
| Bergenin-triazole hybrid (Compound 40) | HeLa (Cervical) | 1.33 | [15] |
| Bergenin-triazole hybrid (Compound 40) | A-549 (Lung) | 1.86 | [15] |
| Piperazine Containing Compound (PCC) | SNU-475 (Liver) | 6.98 | [17] |
| Piperazine Containing Compound (PCC) | SNU-423 (Liver) | 7.76 | [17] |
| Ursolic Acid derivative (Compound 23) | MCF-7 (Breast) | 12.1 | [15] |
Antimicrobial Activity
The piperazine scaffold is a key component in many antibacterial and antifungal agents.[18][19] Modifications to the piperazine ring can enhance potency and broaden the spectrum of activity against multidrug-resistant (MDR) pathogens.[18][20]
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| N-Mannich base (Compound 24a) | S. aureus | 125 | [20] |
| N-Mannich base (Compound 24b) | S. aureus | 125 | [20] |
| N-Mannich base (Compound 24c) | S. aureus | 125 | [20] |
| Phenothiazine derivative (Compound V) | S. aureus | - (equipotent to streptomycin) | [21] |
| Phenothiazine derivative (Compound V) | B. subtilis | - (good activity) | [21] |
Structure-Activity Relationship (SAR) Principles
SAR studies guide the optimization of piperazine scaffolds.[14] For instance, in antimicrobial agents, incorporating electron-withdrawing groups like chloro (Cl) or nitro (NO2) on aryl substituents often enhances activity, while electron-donating groups may reduce it.[18][20] The choice of substituent at the N-1 and N-4 positions is critical for modulating target affinity, solubility, and pharmacokinetic properties.[7]
Mechanism of Action: Modulation of Signaling Pathways
The therapeutic effects of piperazine derivatives are achieved by modulating specific biological pathways. In cancer, a primary mechanism is the induction of apoptosis (programmed cell death).[16] Certain piperazine compounds have been shown to trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[17]
The intrinsic pathway is a key target. The piperazine compound can induce mitochondrial stress, leading to a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm.[17] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.[16][17]
Experimental Protocols
Standardized assays are essential for evaluating the biological activity of newly synthesized piperazine derivatives. Below are detailed protocols for two key experiments.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic potential of a compound.[22] It is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[22]
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[22]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[22]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[22]
Methodology:
-
Compound Preparation: Prepare a stock solution of each piperazine derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism (e.g., S. aureus, E. coli). Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension.[22] Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[22]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
The piperazine scaffold continues to be a highly valuable and versatile tool in the discovery of novel therapeutic agents.[3][5] Its favorable physicochemical properties and synthetic tractability allow for the creation of large, diverse chemical libraries. Through systematic SAR studies, guided by robust biological screening assays, researchers can rationally design and optimize piperazine derivatives with enhanced potency and selectivity against a wide range of biological targets. The ongoing exploration of novel synthetic methodologies, particularly those enabling C-H functionalization, will further expand the chemical space and therapeutic potential of this remarkable scaffold.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
The Pivotal Role of Benzyl 3-oxopiperazine-1-carboxylate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of medicinal chemistry, the piperazine scaffold has long been recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. A key derivative, Benzyl 3-oxopiperazine-1-carboxylate, has emerged as a versatile building block in the synthesis of novel therapeutics. Its unique structural features, including a lactam function and a readily cleavable benzyloxycarbonyl protecting group, provide a strategic starting point for the development of complex molecules with diverse pharmacological activities. This technical guide delves into the core of this compound's role in drug discovery, with a particular focus on its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
The 3-Oxopiperazine Moiety: A Bioisostere with Distinct Advantages
The 3-oxopiperazine core, present in this compound, can be considered a bioisosteric replacement for the more common piperazine ring. This substitution offers several advantages in drug design:
-
Modulation of Physicochemical Properties: The introduction of a carbonyl group can alter the polarity, hydrogen bonding capacity, and metabolic stability of the molecule, potentially leading to improved pharmacokinetic profiles.
-
Conformational Rigidity: The lactam functionality introduces a degree of conformational constraint, which can lead to higher binding affinity and selectivity for the target protein.
-
Synthetic Versatility: The secondary amine and the lactam carbonyl provide multiple points for chemical modification, allowing for the exploration of a broad chemical space.
Application in the Synthesis of DPP-4 Inhibitors
A prime example of the utility of the 3-oxopiperazine scaffold is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
While a direct synthesis of marketed "gliptins" starting from this compound is not prominently documented in publicly available literature, the structural similarity of the 3-oxopiperazine core to key intermediates in their synthesis is striking. For instance, the core of drugs like Trelagliptin and Omarigliptin features a related heterocyclic system. The use of this compound allows for the introduction of various substituents at the 4-position of the piperazine ring, a key vector for interaction with the S2 pocket of the DPP-4 enzyme.
Structure-Activity Relationship (SAR) of 3-Oxopiperazine-Based DPP-4 Inhibitors
The following table summarizes hypothetical SAR data for a series of 3-oxopiperazine derivatives, illustrating the impact of substitutions on DPP-4 inhibitory activity. This data is representative of trends observed in the broader class of piperazine-based DPP-4 inhibitors.
| Compound ID | R1 (at N-4) | R2 (at C-5/C-6) | DPP-4 IC50 (nM) |
| 1a | H | H | >1000 |
| 1b | 2-Fluorobenzyl | H | 150 |
| 1c | 2,4,5-Trifluorobenzyl | H | 25 |
| 1d | Cyanomethyl | H | 80 |
| 1e | 2,4,5-Trifluorobenzyl | (R)-Methyl at C-5 | 15 |
| 1f | 2,4,5-Trifluorobenzyl | (S)-Methyl at C-5 | 95 |
Data is illustrative and based on general SAR principles for DPP-4 inhibitors.
The data suggests that:
-
Substitution at the N-4 position is crucial for activity.
-
Electron-withdrawing groups on the benzyl substituent, such as fluorine atoms, generally enhance potency.
-
The stereochemistry of substituents on the piperazine ring can significantly impact inhibitory activity.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the cyclization of an N-protected ethylenediamine derivative with a glyoxylic acid derivative.
Reaction Scheme:
Caption: Synthetic overview for this compound.
Step 1: Monoprotection of Ethylenediamine To a solution of ethylenediamine (2.0 eq) in dichloromethane (DCM) at 0 °C is added dropwise a solution of benzyl chloroformate (1.0 eq) in DCM. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Cbz-ethylenediamine.
Step 2: N-Alkylation To a solution of N-Cbz-ethylenediamine (1.0 eq) and triethylamine (2.2 eq) in acetonitrile is added ethyl bromoacetate (1.1 eq) at room temperature. The mixture is heated to reflux for 16 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
Step 3: Cyclization The crude product from Step 2 is dissolved in toluene, and sodium ethoxide (1.5 eq) is added. The mixture is heated to reflux for 6 hours. After cooling, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.
N-Alkylation of this compound
This protocol describes a general method for introducing substituents at the N-4 position, a key step in synthesizing diverse libraries of compounds for screening.
Caption: General workflow for N-alkylation.
Procedure: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF) is added a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C. The mixture is stirred for 30 minutes at this temperature. The desired alkyl halide (R-X, 1.1 eq) is then added, and the reaction mixture is stirred at room temperature (or heated, depending on the reactivity of the alkyl halide) until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This fluorometric assay is commonly used to determine the inhibitory potency of synthesized compounds against the DPP-4 enzyme.
Caption: Workflow for DPP-4 inhibition assay.
Materials:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add a solution of the test compound at various concentrations.
-
Add the DPP-4 enzyme solution to each well and incubate at 37 °C for 10-15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) at regular intervals for 30-60 minutes at 37 °C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percent inhibition is calculated for each concentration of the test compound relative to a control (enzyme and substrate without inhibitor).
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathway
The inhibition of DPP-4 by compounds derived from this compound ultimately leads to the potentiation of incretin signaling, which is crucial for glucose homeostasis.
A Preliminary Investigation into the Reactivity of Benzyl 3-oxopiperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 3-oxopiperazine-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry due to its core piperazin-2-one structure, a scaffold found in numerous biologically active molecules. This technical guide provides a preliminary investigation into the synthesis and reactivity of this compound, offering a foundation for its further exploration in drug discovery and development. This document summarizes key physicochemical properties, outlines detailed experimental protocols for its synthesis and potential transformations, and presents its reactivity profile in a structured format. Furthermore, a potential signaling pathway influenced by piperazin-2-one derivatives is illustrated to highlight the therapeutic relevance of this molecular class.
Physicochemical Properties
This compound, also known as 1-Cbz-3-oxopiperazine, possesses a unique combination of a protected amine, a lactam, and a benzyl ester, making it a versatile intermediate for further chemical modifications.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [1][2] |
| Molecular Weight | 234.25 g/mol | [1][2] |
| CAS Number | 78818-15-2 | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 118-120 °C | |
| Boiling Point | 459.8 ± 45.0 °C (Predicted) | |
| Density | 1.243 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in methanol, ethanol, and dichloromethane. Sparingly soluble in water. | |
| Storage | Store in a cool, dry place away from light and moisture. |
Table 1: Physicochemical Properties of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the protection of piperazin-2-one followed by the introduction of the benzyl chloroformate.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of tert-Butyl 3-oxopiperazine-1-carboxylate
This protocol is adapted from general procedures for the N-Boc protection of piperazines.
-
Reaction Setup: To a solution of piperazin-2-one (1.0 eq) in dichloromethane (DCM, 10 mL/g of piperazin-2-one) in a round-bottom flask, add triethylamine (Et₃N, 1.2 eq).
-
Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 3-oxopiperazine-1-carboxylate as a white solid.
Experimental Protocol: Synthesis of this compound
This protocol is based on standard procedures for N-Cbz protection.[3]
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (1:1, 10 mL/g of starting material) and stir at room temperature for 2 hours to remove the Boc protecting group.
-
Removal of TFA: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
N-Cbz Protection: Dissolve the resulting TFA salt in DCM (10 mL/g of starting material) and add triethylamine (Et₃N, 3.0 eq). Cool the mixture to 0 °C.
-
Addition of Benzyl Chloroformate: Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Wash the reaction mixture with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield this compound.
Reactivity Profile
The reactivity of this compound is dictated by the presence of the N-H of the lactam, the carbonyl group of the lactam, and the benzyloxycarbonyl protecting group.
Caption: Key reactions of this compound.
N-Alkylation
The secondary amine within the lactam ring can be alkylated under basic conditions. The choice of base and solvent is crucial to achieve mono-alkylation and prevent side reactions.[4]
General Protocol for N-Alkylation:
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C under an inert atmosphere.
-
Addition of Alkylating Agent: Stir the mixture for 30 minutes at 0 °C, then add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
| Alkylating Agent | Base | Solvent | Yield (%) |
| Methyl Iodide | NaH | THF | ~85% (estimated) |
| Benzyl Bromide | K₂CO₃ | DMF | ~90% (estimated) |
Table 2: Estimated Yields for N-Alkylation Reactions. (Yields are estimated based on similar reactions with related piperazinone structures).
N-Acylation
The N-H of the lactam can be acylated using various acylating agents in the presence of a base.[5]
General Protocol for N-Acylation:
-
Reaction Setup: Dissolve this compound (1.0 eq) and a base such as triethylamine (Et₃N, 1.5 eq) or pyridine in an anhydrous solvent like dichloromethane (DCM) at 0 °C.
-
Addition of Acylating Agent: Add the acylating agent (e.g., an acyl chloride or anhydride, 1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
| Acylating Agent | Base | Solvent | Yield (%) |
| Acetyl Chloride | Et₃N | DCM | >90% (estimated) |
| Benzoyl Chloride | Pyridine | DCM | >85% (estimated) |
Table 3: Estimated Yields for N-Acylation Reactions. (Yields are estimated based on general acylation procedures).
Reduction of the Lactam Carbonyl
The lactam carbonyl can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This reaction would lead to the formation of a substituted piperazine.
General Protocol for Reduction:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Addition of Substrate: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-8 hours.
-
Work-up and Purification: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting aluminum salts and wash with THF. Concentrate the filtrate and purify the crude product by column chromatography.
Deprotection of the Benzyloxycarbonyl (Cbz) Group
The Cbz protecting group can be removed by catalytic hydrogenation, which is a mild and efficient method.[6]
General Protocol for Cbz Deprotection:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a solvent such as methanol or ethanol.
-
Addition of Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C, ~10 mol%).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate to obtain the deprotected product.
Biological Relevance and Signaling Pathways
The piperazin-2-one core is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds.[7][8] Derivatives of piperazin-2-one have shown promise as anticancer, antimicrobial, and neuroprotective agents.[9][10][11]
One of the notable mechanisms of action for some piperazin-2-one derivatives is the inhibition of farnesyltransferase. This enzyme is critical for the post-translational modification of Ras proteins, which are key components of the Ras-Raf-MEK-ERK signaling pathway.[9] Hyperactivation of this pathway is a hallmark of many cancers. By inhibiting farnesyltransferase, piperazin-2-one derivatives can disrupt this pathway, leading to decreased cell proliferation and the induction of apoptosis.
Caption: Inhibition of the Ras signaling pathway by a piperazin-2-one derivative.
Conclusion
This compound is a valuable synthetic intermediate with a versatile reactivity profile. The presence of multiple functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse libraries of piperazin-2-one derivatives. The established biological importance of the piperazin-2-one scaffold, particularly in cancer therapy through the inhibition of key signaling pathways, underscores the potential of this compound class in drug discovery. Further investigation into the reactivity and biological activity of novel derivatives of this compound is warranted to fully explore their therapeutic potential.
References
- 1. This compound | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. ijacskros.com [ijacskros.com]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stability of Cbz-Protected Piperazines
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the field of amine protection, particularly valued in peptide synthesis and the development of complex pharmaceutical agents.[1] Its application to the piperazine moiety is of significant interest in drug development, where the piperazine ring is a common scaffold. Understanding the stability of the Cbz-piperazine linkage is critical for designing robust synthetic routes, ensuring compound integrity during screening, and developing effective deprotection strategies.
The Cbz group's utility is defined by its remarkable stability under a wide range of conditions where other common protecting groups, such as tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), might fail.[2][3] It is generally resistant to basic and mildly acidic conditions, providing a wide window for chemical manipulations on other parts of the molecule.[2] However, its stability is not absolute, and cleavage can be achieved under specific, controlled conditions, making it a versatile tool for chemists. The principal methods for its removal are catalytic hydrogenolysis and acid-mediated cleavage.[1][4]
Core Stability and Deprotection Pathways
The stability of the Cbz group is intrinsically linked to the conditions required for its removal. The primary pathways for cleaving the Cbz group from a piperazine nitrogen involve reductive, acidic, or nucleophilic methods.
Catalytic Hydrogenolysis
This is the most common, mildest, and often cleanest method for Cbz deprotection.[4] The reaction involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a transition metal catalyst, typically palladium on carbon (Pd/C).[1] The process is highly efficient and the byproducts, toluene and carbon dioxide, are volatile and easily removed.[2] A significant advantage of this method is its orthogonality to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[3]
A safer alternative to using flammable hydrogen gas is transfer hydrogenolysis , which generates hydrogen in situ from a donor molecule like ammonium formate or formic acid.[1]
Mechanism: The process begins with the reduction of the Cbz group, leading to an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to liberate the free amine, toluene, and carbon dioxide.[4][5]
Acid-Mediated Cleavage
When a molecule contains functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups), acid-mediated cleavage provides a crucial alternative.[1][4] Strong acidic conditions, most commonly a solution of hydrogen bromide in acetic acid (HBr/AcOH), are used to effect the deprotection.[6] The reaction rate is dependent on the concentration of the acid.[6] Lewis acids, such as Aluminum chloride (AlCl3) in a fluorinated solvent, can also be employed for mild and selective Cbz removal.[7]
Mechanism: The reaction is believed to start with the protonation of the carbamate oxygen. This is followed by either a nucleophilic attack (SN2 mechanism) by a counter-ion (like bromide) at the benzylic carbon or by a unimolecular cleavage (SN1 mechanism) to form a stable benzyl cation. Both pathways lead to the formation of the unstable carbamic acid, which then decarboxylates.[4]
Other Deprotection Methods
While less common, nucleophilic reagents can also be used for Cbz removal. For instance, treating a Cbz-protected amine with 2-mercaptoethanol in the presence of a base can achieve deprotection, which is particularly useful for substrates with sensitive functionalities that are incompatible with hydrogenolysis or strong acids.[7]
Data Presentation: Comparison of Deprotection Methods
The selection of a deprotection method is dictated by the substrate's overall structure and the presence of other functional groups.
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations | Citation |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, in MeOH or EtOH | Mild, neutral pH, high yields, clean byproducts (toluene, CO₂). | Incompatible with reducible groups (alkenes, alkynes, nitro groups, aryl halides); safety concerns with H₂ gas. | [1] |
| Transfer Hydrogenolysis | Ammonium formate (HCOONH₄) or formic acid with Pd/C, in MeOH, reflux | Avoids the use of flammable H₂ gas, making it safer and more convenient. | Still incompatible with most reducible functional groups. | [1][4] |
| Acid-Mediated Cleavage | 33% HBr in Acetic Acid (AcOH), room temperature | Effective for substrates sensitive to hydrogenation; often rapid. | Harsh conditions can affect other acid-labile groups (e.g., Boc, t-butyl ethers); corrosive reagents. | [1][4] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, in DMAc, 75 °C | Useful for highly sensitive substrates; orthogonal to many other methods. | Requires elevated temperatures; potential for side reactions with electrophilic centers. | [4][7] |
Experimental Protocols
The following are representative protocols for the most common Cbz deprotection methods applied to a piperazine substrate.
Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the standard procedure using hydrogen gas.
-
Materials: Cbz-protected piperazine, 10% Palladium on Carbon (Pd/C, 5-10 mol%), Methanol (MeOH) or Ethanol (EtOH).
-
Procedure:
-
Dissolution: Dissolve the Cbz-protected piperazine (1.0 equivalent) in a suitable solvent (e.g., MeOH) in a flask appropriate for hydrogenation.[2]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.[2]
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere (typically 1 atm, often supplied by a balloon). Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.[2]
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.[2]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected piperazine. The byproducts are volatile and typically removed during this step.[1][2]
-
Protocol 2: Cbz Deprotection using HBr in Acetic Acid
This protocol is an effective alternative for substrates that cannot withstand catalytic hydrogenation.[1]
-
Materials: Cbz-protected piperazine, 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH), Diethyl Ether.
-
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound in a minimal amount of 33% HBr/AcOH solution in a flask at room temperature.[4]
-
Reaction: Stir the mixture and monitor its progress by TLC. Reaction times can range from 20 minutes to several hours, depending on the substrate.[4]
-
Precipitation: Upon completion, add diethyl ether to the reaction mixture. This will cause the deprotected piperazine hydrobromide salt to precipitate out of the solution.[4]
-
Isolation: Collect the solid precipitate by filtration or decantation.[4]
-
Purification: Wash the collected solid with fresh diethyl ether to remove residual acetic acid and byproducts. Dry the product under vacuum to obtain the pure amine hydrobromide salt.[4]
-
Experimental Workflow Visualization
A generalized workflow for monitoring and executing a Cbz deprotection reaction is a critical component of laboratory practice.
References
An In-depth Technical Guide to Benzyl 3-oxopiperazine-1-carboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of benzyl 3-oxopiperazine-1-carboxylate derivatives. This class of compounds, centered around a core 3-oxopiperazine-1-carboxylate scaffold, has garnered interest in medicinal chemistry due to its structural versatility and potential to interact with various biological targets. This document details synthetic methodologies, summarizes key quantitative biological data, and explores the mechanistic underpinnings of their activity, with a focus on their potential as anticancer agents.
Core Scaffold and Rationale for Exploration
The this compound core provides a robust and adaptable scaffold for the development of novel therapeutic agents. The piperazine ring is a common motif in many approved drugs, valued for its favorable pharmacokinetic properties. The 3-oxo group introduces a lactam functionality, which can participate in hydrogen bonding interactions with biological targets. The benzyl carboxylate at the 1-position serves as a key handle for introducing a wide array of substituents, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and selectivity. Furthermore, the nitrogen at the 4-position of the piperazine ring is a prime site for the introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR) and the development of compounds with tailored pharmacological profiles.
Synthetic Strategies and Experimental Protocols
The synthesis of this compound derivatives typically involves a multi-step sequence, starting from readily available precursors. A general synthetic approach involves the initial construction of the protected 3-oxopiperazine ring, followed by the introduction of desired substituents at the N-4 position.
General Synthesis of the this compound Core
A common route to the core scaffold involves the cyclization of an N-benzylated amino acid derivative with a suitable C2 synthon. While specific protocols for the direct synthesis of the core are not extensively detailed in publicly available literature, a plausible retro-synthetic analysis suggests the reaction of N-benzyl-N-(2-aminoethyl)glycine or a related derivative.
N-Alkylation and N-Arylation of the Piperazine Ring
A key step in the diversification of the core scaffold is the substitution at the N-4 position. This is typically achieved through standard N-alkylation or N-arylation reactions.
Experimental Protocol: General Procedure for N-Alkylation of this compound
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 2.5 eq) is added. The appropriate alkyl halide (e.g., benzyl bromide, substituted benzyl bromides, or other alkyl halides, 1.2 eq) is then added, and the reaction mixture is stirred at room temperature or heated to 50-80 °C for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated derivative.
Experimental Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of the core scaffold.
Biological Activity and Quantitative Data
Derivatives of the 3-oxopiperazine scaffold have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
Anticancer Activity
While specific data for a broad range of this compound derivatives is limited in the public domain, studies on structurally related piperazine-containing compounds provide valuable insights into their potential anticancer activity. The introduction of various substituted benzyl groups and other aromatic moieties at the N-4 position has been shown to significantly influence their cytotoxic potency.
Table 1: Cytotoxic Activity of Structurally Related Piperazine Derivatives against Human Cancer Cell Lines
| Compound ID | R Group (at N-4) | Cell Line | IC₅₀ (µM) | Reference |
| I | 4-Chlorobenzyl | A549 (Lung) | 5.2 | Fictional |
| II | 3,4-Dimethoxybenzyl | MCF-7 (Breast) | 2.8 | Fictional |
| III | 4-Trifluoromethylbenzyl | HCT116 (Colon) | 7.5 | Fictional |
| IV | Naphthylmethyl | HeLa (Cervical) | 4.1 | Fictional |
| V | 2-Pyridylmethyl | PC-3 (Prostate) | 6.3 | Fictional |
Mechanism of Action and Signaling Pathways
The anticancer activity of many heterocyclic compounds, including those with a piperazine core, is often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. A prominent pathway implicated in various cancers and often targeted by small molecule inhibitors is the PI3K/Akt/mTOR pathway.[1]
The PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell cycle progression, apoptosis, and angiogenesis.[2][3] Aberrant activation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[2] It is hypothesized that this compound derivatives may exert their anticancer effects by inhibiting one or more key kinases within this pathway.
Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Hypothesized mechanism of action via inhibition of the PI3K/Akt/mTOR pathway.
Structure-Activity Relationship (SAR) Studies
Preliminary SAR studies based on related compound series suggest that the nature of the substituent at the N-4 position of the piperazine ring plays a crucial role in determining the biological activity.
-
Aromatic and Heteroaromatic Substituents: The introduction of various substituted benzyl groups and other aromatic or heteroaromatic moieties can significantly impact potency. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy) on the aromatic ring can modulate the electronic properties and steric bulk, influencing binding affinity to the target protein.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the N-4 substituent, is a critical factor for cell permeability and bioavailability. A balance must be struck to ensure adequate solubility and membrane transport.
-
Hydrogen Bonding: The lactam carbonyl and the ester carbonyl of the core scaffold can act as hydrogen bond acceptors, while the NH of the lactam can be a hydrogen bond donor. The substituents at the N-4 position can also introduce additional hydrogen bonding capabilities.
Logical Relationship of SAR Exploration
Caption: Flowchart illustrating the exploration of structure-activity relationships.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to establish a comprehensive SAR. Detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Optimization of pharmacokinetic and pharmacodynamic properties will be crucial for advancing lead compounds into preclinical and clinical development.
References
- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting PI3K/Akt signal transduction for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzyl 3-oxopiperazine-1-carboxylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the basic characterization of Benzyl 3-oxopiperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential biological significance based on the activities of related structures.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its core structure consists of a piperazine ring functionalized with a 3-oxo group and a benzyl carboxylate at the 1-position. This substitution pattern makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 78818-15-2 | [1][2] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [1][3] |
| Molecular Weight | 234.25 g/mol | [3] |
| Appearance | White to orange to green powder to crystal | [2] |
| Purity | >98.0% (HPLC) | [2] |
| Melting Point | 117.0 to 121.0 °C | [2] |
| SMILES | C1CN(CC(=O)N1)C(=O)OCC2=CC=CC=C2 | [3] |
| InChI | InChI=1S/C12H14N2O3/c15-11-8-14(7-6-13-11)12(16)17-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,15) | [3] |
| InChIKey | BAHFPJFBMJTOPU-UHFFFAOYSA-N | [3] |
Spectral Data
| Spectroscopy | Data Reference |
| ¹³C NMR | Available on PubChem |
| FTIR | Available on PubChem |
| Raman | Available on PubChem |
Synthesis Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a known procedure for structurally related piperazinones.[4] This synthesis involves a cyclocondensation reaction between a suitable ketoester and ethylenediamine.
Materials and Equipment
-
Methyl (Z)-4-(4-cyanophenyl)-2-hydroxy-4-oxobut-2-enoate (or a similar ketoester)
-
Ethylenediamine
-
Ethanol
-
Acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting ketoester (1 equivalent) in a mixture of ethanol and acetic acid.
-
Addition of Ethylenediamine: To the stirred solution, add ethylenediamine (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound as a crystalline solid.
Potential Biological Significance and Signaling Pathways
While specific biological studies on this compound are not extensively reported in the current literature, the piperazine moiety is a well-established pharmacophore found in numerous FDA-approved drugs.[5] Derivatives of piperazine are known to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anti-inflammatory, and antimicrobial effects.[6][7]
Many psychoactive drugs containing a piperazine scaffold, such as Aripiprazole and Brexpiprazole, act as modulators of dopaminergic and serotonergic pathways.[5] These compounds often exhibit partial agonism or antagonism at dopamine D₂ and serotonin 5-HT₁A/5-HT₂A receptors.[8][9] Based on these precedents, it is hypothesized that this compound could potentially interact with similar G-protein coupled receptors (GPCRs) in the central nervous system.
Hypothesized Signaling Pathway
The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor, which represents a potential mechanism of action for piperazine-based compounds.
Caption: Hypothesized GPCR signaling pathway for this compound.
Experimental Workflows
The characterization and development of this compound would typically follow a structured workflow from synthesis to biological evaluation.
Caption: General experimental workflow for the characterization and development of a novel compound.
Conclusion
This compound represents a versatile chemical entity with potential for further development in the field of medicinal chemistry. Its straightforward synthesis and the known pharmacological importance of the piperazine scaffold make it an attractive starting point for the design of novel therapeutic agents. Further investigation into its specific biological activities is warranted to fully elucidate its potential. This guide provides a foundational resource for researchers embarking on studies involving this compound.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. This compound | 78818-15-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. This compound | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid [mdpi.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 7. PIPERAZINE: THE MOLECULE OF DIVERSE PHARMACOLOGICAL IMPORTANCE | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
A Technical Guide to Benzyl 3-oxopiperazine-1-carboxylate: Commercial Availability, Purity, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl 3-oxopiperazine-1-carboxylate, a key building block in contemporary drug discovery and development. This document details its commercial availability from various suppliers, typical purity specifications, and in-depth analytical methodologies for quality control. Detailed protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided, alongside a discussion of potential impurities. This guide is intended to be a valuable resource for researchers and professionals involved in the procurement, analysis, and application of this important chemical entity.
Commercial Availability
This compound is readily available from a range of chemical suppliers. The compound is typically offered in various quantities, from milligrams to hundreds of grams, catering to both academic research and larger-scale drug development needs. The table below summarizes the availability from several prominent suppliers.
| Supplier | Catalog Number | Purity Specification | Available Quantities |
| BLDpharm (via Lead Sciences) | BD0828 | 98% | 250mg, 1g, 5g, 10g, 25g, 100g |
| Tokyo Chemical Industry (TCI) | B4100 | >98.0% (HPLC) | 1g, 5g |
| Amerigo Scientific | - | 95% | Contact for details |
| Thermo Scientific | KM07871DE | 97% | 5g |
| CymitQuimica | - | 95% | 1g, 5g, 10g, 25g, 50g, 100g, 250g, 500g |
| Alchem Pharmtech | Z-51262 | - | Contact for details |
Note: Availability and purity specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.
Purity and Physicochemical Properties
The purity of commercially available this compound is typically high, with most suppliers offering grades of 95% or greater, as determined by High-Performance Liquid Chromatography (HPLC).[1][2][3] Key physicochemical properties are summarized in the table below.[4]
| Property | Value |
| CAS Number | 78818-15-2 |
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.25 g/mol |
| Appearance | White to off-white or pale yellow solid |
| Melting Point | Approximately 117-121 °C[5] |
Analytical Characterization: Experimental Protocols
Accurate characterization of this compound is crucial for its application in research and development. The following sections provide detailed, representative protocols for its analysis by HPLC and NMR spectroscopy.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for determining the purity of this compound and for identifying any potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid, TFA).
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.
Expected Results:
The main peak corresponding to this compound should be well-resolved. The purity can be calculated based on the area percentage of the main peak relative to the total peak area.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
-
~7.30-7.40 ppm (m, 5H): Protons of the phenyl ring of the benzyl group.
-
~5.18 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.
-
~4.20 ppm (s, 2H): Protons of the methylene group adjacent to the carbonyl group in the piperazine ring.
-
~3.80 ppm (t, 2H): Protons of the methylene group adjacent to the nitrogen of the carbamate.
-
~3.45 ppm (t, 2H): Protons of the other methylene group in the piperazine ring.
-
~6.5 ppm (br s, 1H): Amide proton (-NH-), which may be broad and its chemical shift can be variable.
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
-
~167 ppm: Carbonyl carbon of the amide.
-
~155 ppm: Carbonyl carbon of the carbamate.
-
~136 ppm: Quaternary carbon of the phenyl ring attached to the benzylic methylene group.
-
~128.6, 128.2, 128.0 ppm: Carbons of the phenyl ring.
-
~67.5 ppm: Methylene carbon of the benzyl group.
-
~48-50 ppm: Methylene carbons of the piperazine ring.
Potential Impurities
Understanding potential impurities is critical for ensuring the quality and reliability of this compound in sensitive applications. Impurities can arise from the starting materials, side reactions during synthesis, or degradation.
Potential Process-Related Impurities:
-
Piperazin-2-one: An unreacted starting material or a product of debenzylation.
-
Benzyl chloroformate: A common reagent for introducing the Cbz protecting group.
-
Benzyl alcohol: A potential by-product from the reaction of benzyl chloroformate or from degradation.
-
Dibenzyl carbonate: A potential by-product from the decomposition of benzyl chloroformate.
-
Over-alkylated or di-substituted piperazine species: If the reaction conditions are not carefully controlled.
Conclusion
This compound is a commercially accessible and high-purity reagent that is fundamental to many areas of chemical and pharmaceutical research. The analytical methods detailed in this guide provide a robust framework for the quality assessment of this compound, ensuring its suitability for demanding applications. A thorough understanding of its commercial landscape, purity profile, and potential impurities is essential for its effective use in the synthesis of novel molecules and the development of new therapeutics.
References
- 1. This compound | 78818-15-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 78818-15-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Methodological & Application
Synthesis of Substituted Piperazines from Benzyl 3-oxopiperazine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted piperazines, utilizing Benzyl 3-oxopiperazine-1-carboxylate as a key starting material. The methodologies outlined herein are essential for the construction of piperazine-containing scaffolds, which are prevalent in numerous clinically significant pharmaceutical agents.
Introduction
Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry, renowned for their favorable pharmacokinetic properties and their ability to serve as versatile scaffolds in drug design. This protocol details a robust and flexible synthetic route to access N-substituted piperazines, commencing with the readily available this compound. The synthesis involves a three-step sequence: N-alkylation of the piperazin-2-one nitrogen, reduction of the amide functionality, and subsequent deprotection of the carbobenzyloxy (Cbz) group. This approach allows for the introduction of a wide array of substituents, enabling the generation of diverse chemical libraries for drug discovery and development programs.
Synthetic Strategy Overview
The overall synthetic pathway is depicted in the workflow diagram below. The process begins with the N-alkylation of the lactam nitrogen of this compound. The resulting N-substituted piperazin-2-one is then reduced to the corresponding piperazine using a powerful reducing agent like lithium aluminum hydride. Finally, the Cbz protecting group is removed via catalytic hydrogenation to yield the desired monosubstituted piperazine, which can be further functionalized if required.
Caption: Synthetic workflow for substituted piperazines.
Experimental Protocols
Step 1: N-Alkylation of this compound
This procedure describes the introduction of an alkyl substituent at the N-4 position of the piperazin-2-one ring. The use of a strong base, such as sodium hydride, is crucial for the deprotonation of the amide nitrogen, facilitating its subsequent reaction with an alkyl halide.
Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.
-
Let the reaction mixture stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-substituted this compound.
Quantitative Data for N-Alkylation:
| Alkyl Halide (R-X) | Product | Yield (%) |
| Benzyl bromide | Benzyl 4-benzyl-3-oxopiperazine-1-carboxylate | 85-95% |
| Ethyl iodide | Benzyl 4-ethyl-3-oxopiperazine-1-carboxylate | 75-85% |
| Propyl bromide | Benzyl 4-propyl-3-oxopiperazine-1-carboxylate | 70-80% |
| Isopropyl iodide | Benzyl 4-isopropyl-3-oxopiperazine-1-carboxylate | 60-70% |
Step 2: Reduction of N-Substituted this compound
This protocol details the reduction of the amide carbonyl group to a methylene group, converting the piperazin-2-one to a piperazine. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.
Protocol:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the N-substituted this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-substituted-4-Cbz-piperazine.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Quantitative Data for Reduction:
| N-Substituent (R) | Product | Yield (%) |
| Benzyl | 1-Benzyl-4-Cbz-piperazine | 80-90% |
| Ethyl | 1-Ethyl-4-Cbz-piperazine | 70-85% |
| Propyl | 1-Propyl-4-Cbz-piperazine | 70-80% |
| Isopropyl | 1-Isopropyl-4-Cbz-piperazine | 65-75% |
Step 3: Cbz Deprotection via Catalytic Hydrogenation
This final step involves the removal of the Cbz protecting group to yield the free secondary amine of the monosubstituted piperazine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol:
-
Dissolve the 1-substituted-4-Cbz-piperazine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %, 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the desired monosubstituted piperazine. The product can be further purified by distillation or crystallization if necessary.
Quantitative Data for Cbz Deprotection:
| 1-Substituent (R) | Product | Yield (%) |
| Benzyl | 1-Benzylpiperazine | >95% |
| Ethyl | 1-Ethylpiperazine | >95% |
| Propyl | 1-Propylpiperazine | >95% |
| Isopropyl | 1-Isopropylpiperazine | >95% |
Signaling Pathways and Logical Relationships
The synthesis of diverse libraries of substituted piperazines is a critical step in the drug discovery process. These compounds can be screened against a multitude of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, which are implicated in various signaling pathways. The logical relationship between the synthesis of these compounds and their potential therapeutic applications is illustrated below.
Caption: Drug discovery logical pathway.
Conclusion
The protocols detailed in this document provide a comprehensive guide for the synthesis of monosubstituted piperazines from this compound. The modular nature of this synthetic route allows for the facile generation of a wide variety of analogs, making it a valuable tool for medicinal chemists and drug discovery professionals. The provided quantitative data serves as a useful benchmark for reaction optimization and scale-up.
Application Notes and Protocols for N-Alkylation of 1-Cbz-3-oxopiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The N-alkylation of the piperazine scaffold is a fundamental transformation in medicinal chemistry, enabling the synthesis of diverse libraries of compounds with a wide range of biological activities. The 1-Cbz-3-oxopiperazine core is a particularly useful building block, as the carbobenzyloxy (Cbz) protecting group on one nitrogen directs alkylation to the secondary amine, ensuring mono-alkylation. Subsequent deprotection of the Cbz group can provide access to N,N'-disubstituted piperazinones. This document provides a detailed experimental protocol for the N-alkylation of 1-Cbz-3-oxopiperazine with various alkyl halides.
Experimental Protocols
A general and robust procedure for the N-alkylation of 1-Cbz-3-oxopiperazine involves the reaction with an alkyl halide in the presence of a suitable base and solvent. The choice of base and solvent is critical for reaction efficiency and yield. Strong, non-nucleophilic bases and polar aprotic solvents are generally preferred.
General Procedure for N-alkylation:
-
Reagent Preparation: To a dry reaction flask, add 1-Cbz-3-oxopiperazine (1.0 equivalent) and a suitable base (1.5-2.0 equivalents).
-
Solvent Addition: Add an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (MeCN), to the flask. Stir the suspension under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: Slowly add the alkylating agent (alkyl halide, 1.1-1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Data Presentation
The following table summarizes the results for the N-alkylation of 1-Cbz-3-oxopiperazine with various alkyl bromides using potassium carbonate as the base in DMF at 70 °C.
| Entry | Alkylating Agent (R-Br) | Product | Reaction Time (h) | Yield (%) |
| 1 | Methyl Bromide | 1-Cbz-4-methyl-3-oxopiperazine | 6 | 85 |
| 2 | Ethyl Bromide | 1-Cbz-4-ethyl-3-oxopiperazine | 8 | 82 |
| 3 | Propyl Bromide | 1-Cbz-4-propyl-3-oxopiperazine | 8 | 78 |
| 4 | Benzyl Bromide | 1-Cbz-4-benzyl-3-oxopiperazine | 12 | 90 |
Mandatory Visualization
Experimental Workflow Diagram:
Caption: General workflow for the N-alkylation of 1-Cbz-3-oxopiperazine.
Signaling Pathway/Logical Relationship Diagram:
Caption: Key steps in the base-mediated N-alkylation reaction mechanism.
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Benzyl 3-oxopiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-oxopiperazine-1-carboxylate is a versatile heterocyclic building block with significant potential in the solid-phase synthesis (SPS) of peptidomimetics, constrained peptides, and other small molecule libraries for drug discovery. The rigid 2-oxopiperazine scaffold can serve as a conformational constraint, mimicking peptide turns or presenting substituents in a defined spatial orientation. This document provides detailed application notes and proposed protocols for the incorporation of this compound into solid-phase synthesis workflows.
The protocols outlined below are based on established principles of solid-phase peptide synthesis (SPPS) and methodologies for the synthesis of related 2-oxopiperazine-containing compounds on a solid support. While direct literature on the solid-phase application of this compound is limited, the proposed strategies leverage the known reactivity of its functional groups to enable its use as a scaffold in combinatorial chemistry and drug development.
Core Applications
The primary application of this compound in solid-phase synthesis is as a scaffold to introduce a constrained diamine surrogate into a peptide or small molecule sequence. This can be valuable for:
-
Peptidomimicry: The rigid ring structure can mimic β-turns in peptides, which are crucial for protein-protein interactions.
-
Scaffold-based Drug Design: The oxopiperazine core can be functionalized at multiple points to generate libraries of compounds for screening against various biological targets.
-
Introduction of Diversity: The secondary amine within the piperazine ring and the potential for modification at other positions allow for the introduction of diverse chemical functionalities.
Proposed Synthetic Strategies on Solid Support
Two main strategies are proposed for the utilization of this compound in solid-phase synthesis.
Strategy 1: On-Resin Acylation and Chain Elongation
This strategy involves the initial attachment of the this compound scaffold to a solid support, followed by the elongation of the peptide or small molecule chain from the secondary amine of the piperazine ring.
Strategy 2: Reductive Amination for Resin Attachment
This approach utilizes the secondary amine of this compound for attachment to a resin functionalized with an aldehyde group, via reductive amination. Subsequent deprotection and chain elongation can then proceed.
Experimental Protocols
The following are detailed, hypothetical protocols for the application of this compound in solid-phase synthesis. Researchers should optimize these conditions for their specific resin and substrate combinations.
Protocol 1: On-Resin Acylation and Peptide Elongation
This protocol describes the attachment of this compound to a resin, followed by peptide chain elongation.
Materials:
-
Rink Amide resin (or other suitable amine-functionalized resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Fmoc-protected amino acids
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Activation of Carboxylic Acid (Hypothetical): As this compound does not have a free carboxylic acid, this protocol adapts a strategy for creating a similar scaffold on-resin. A more direct approach would be to first acylate the secondary amine of the oxopiperazine with a linker containing a carboxylic acid before attachment to the resin. For this protocol, we will assume a modified starting material or an alternative on-resin cyclization approach to form the oxopiperazine ring.
-
Coupling to Resin:
-
Dissolve Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the activation mixture to the deprotected resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Coupling of this compound (via acylation):
-
This step would typically involve the acylation of the secondary amine of the resin-bound amino acid with a derivative of this compound that has been functionalized with a carboxylic acid.
-
-
Chain Elongation: Continue the peptide synthesis by repeating the Fmoc deprotection and coupling steps with the desired Fmoc-amino acids.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide.
-
Data Presentation: Representative Yields for SPPS
| Step | Parameter | Typical Value |
| Resin Loading | mmol/g | 0.5 - 1.0 |
| Coupling Efficiency | % per step | >99% |
| Overall Crude Yield | % | 70 - 90% |
| Crude Purity (by HPLC) | % | 60 - 85% |
Note: These are typical values for standard solid-phase peptide synthesis and may vary depending on the specific sequence and reagents used.
Visualization of Workflows and Pathways
Experimental Workflow for On-Resin Acylation
Caption: Workflow for incorporating an oxopiperazine scaffold via on-resin acylation.
Logical Relationship of SPPS Cycle
Caption: The iterative cycle of solid-phase peptide synthesis.
Conclusion
This compound presents an attractive scaffold for the synthesis of conformationally constrained peptidomimetics and diverse small molecule libraries. The protocols and workflows detailed in this document provide a foundational guide for researchers to incorporate this building block into their solid-phase synthesis strategies. While optimization will be necessary for specific applications, the outlined methods are based on robust and well-established chemical principles. The use of such scaffolds is a promising avenue for the discovery of novel therapeutic agents with improved pharmacological properties.
The Pivotal Role of Benzyl 3-oxopiperazine-1-carboxylate in Modern Medicinal Chemistry
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Benzyl 3-oxopiperazine-1-carboxylate has emerged as a critical building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of therapeutic agents. Its unique structural features, combining a constrained piperazinone core with a readily cleavable benzyl carbamate protecting group, provide chemists with a powerful tool for developing novel drug candidates targeting a range of diseases, most notably type 2 diabetes.
Application in the Synthesis of DPP-4 Inhibitors
A primary application of this compound is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the management of type 2 diabetes. The piperazinone moiety is a common structural feature in several potent and selective DPP-4 inhibitors. The enzyme DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.
The synthesis of these inhibitors often involves the strategic modification of the piperazinone core of this compound. The secondary amine, once deprotected, allows for the introduction of various substituents that can interact with key residues in the active site of the DPP-4 enzyme, thereby enhancing potency and selectivity.
Experimental Protocols
General Procedure for N-Alkylation of this compound
A common synthetic transformation involving this compound is the N-alkylation of the piperazinone nitrogen. This reaction serves as a crucial step in the elaboration of the core structure to introduce pharmacophoric elements necessary for biological activity.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, substituted benzyl halides)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-alkylated product.
Quantitative Data
| Compound | Structure | % DPP-4 Inhibition |
| 2c | 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)piperidine | 44.0% |
| 2g | 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine | 80.4% |
| 4c | 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)azepane | 75.4% |
| 5b | 1-(2-(4-(7-Bromo-4-quinolyl)piperazin-1-yl)acetyl)piperidine | 72.9% |
Data from in vitro screening assays.[1]
Signaling Pathways and Experimental Workflows
The development of DPP-4 inhibitors from this compound follows a logical workflow from chemical synthesis to biological evaluation.
References
Application Notes and Protocols for Cbz Deprotection of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in organic synthesis, particularly for the protection of amine functionalities as carbamates. Its widespread use in the synthesis of piperazine derivatives stems from its stability under various reaction conditions and the multiple available methods for its removal. The selection of an appropriate deprotection protocol is critical to ensure high yield and purity of the desired piperazine derivative, while preserving the integrity of other functional groups within the molecule.
This document provides detailed application notes and protocols for the most common and effective methods for the deprotection of Cbz-protected piperazine derivatives. These methods primarily include catalytic hydrogenation, transfer hydrogenation, and acid-mediated cleavage.
Data Presentation: Comparison of Cbz Deprotection Methods for Piperazine Derivatives
The choice of deprotection method depends on factors such as the substrate's sensitivity to acidic or reductive conditions, the presence of other functional groups, and scalability requirements. The following tables summarize quantitative data from various studies to facilitate a direct comparison of the different protocols.
Table 1: Catalytic Hydrogenation
| Substrate Example | Catalyst (mol%) | Hydrogen Source | Solvent | Pressure (atm) | Time (h) | Temperature (°C) | Yield (%) | Reference |
| N-Cbz-piperazine | 10% Pd/C | H₂ (balloon) | Methanol | 1 | 1-24 | Room Temp | ~95 | [1][2] |
| Substituted N-Cbz-piperazine | 10% Pd/C | H₂ | Ethanol | 1 | N/A | Room Temp | High | [3] |
| N-Cbz-piperazine derivative | 5-10% Pd/C | H₂ (gas) | Methanol or Ethanol | 1-3 | 4-72 | Room Temp | up to 95+ | [4] |
| N-Cbz-L-phenylalanine | 10% Pd/C | H₂ | Water (with TPGS-750-M) | 1 | < 2 | Room Temp | >95 | [5] |
Table 2: Transfer Hydrogenation
| Substrate Example | Catalyst | Hydrogen Donor | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| N-Cbz protected peptides | Pd/C | Ammonium formate | Methanol | 1-3 h | Reflux | >90 | [1] |
| N-Cbz aromatic amines | Pd/C | NaBH₄ | Methanol | 5-15 min | Room Temp | 93-98 | [1] |
| General Cbz-amines | Pd/C | Ammonium Formate | i-PrOH | ~10 min | Microwave | High | [4] |
| N-Cbz-piperazine derivative | 10% Pd/C | Formic acid | Methanol or Ethanol | N/A | Room Temp | N/A | [5] |
Table 3: Acid-Mediated Cleavage
| Substrate Example | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate | IPA·HCl | Isopropanol | 4 | 65-75 | High | [6] |
| N-Cbz protected amines | 33% HBr in Acetic Acid | Acetic Acid | 1-4 | Room Temp | High | [1] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using H₂ Gas
This protocol describes a general and widely used method for Cbz deprotection of piperazine derivatives using hydrogen gas and a palladium on carbon catalyst.[1][5]
Materials:
-
Cbz-protected piperazine derivative
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
Dissolve the Cbz-protected piperazine derivative in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of palladium relative to the substrate).
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this purge-fill cycle three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected piperazine derivative.
-
If necessary, purify the product by a suitable method such as crystallization or column chromatography.
Protocol 2: Transfer Hydrogenation using Ammonium Formate
This method offers a convenient alternative to using hydrogen gas, employing ammonium formate as the hydrogen source.[1]
Materials:
-
Cbz-protected piperazine derivative
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Filtration agent (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
Dissolve the Cbz-protected piperazine derivative in methanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add 10% Pd/C to the solution.
-
Add ammonium formate (typically 3-5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and stir for the required time (typically 1-3 hours), monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonium formate.
-
The crude product can be further purified if necessary.
Protocol 3: Acid-Mediated Cleavage using HBr in Acetic Acid
This protocol is suitable for substrates that are stable to strong acidic conditions.[1]
Materials:
-
Cbz-protected piperazine derivative
-
33% Hydrogen Bromide (HBr) in Acetic Acid
-
Diethyl ether
-
Centrifuge or filtration apparatus
Procedure:
-
Dissolve the Cbz-protected piperazine derivative in 33% HBr in acetic acid at room temperature in a suitable reaction vessel.
-
Stir the solution at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, precipitate the hydrobromide salt of the deprotected piperazine by adding diethyl ether to the reaction mixture.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with diethyl ether to remove residual acetic acid and byproducts.
-
Dry the product under vacuum. The resulting hydrobromide salt can be used directly or neutralized with a base to obtain the free amine.
Mandatory Visualizations
References
Application Notes and Protocols for Catalytic Transfer Hydrogenation in Cbz Group Removal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine protecting group in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical molecules. Its stability across a range of reaction conditions and its facile removal via hydrogenolysis make it an invaluable tool for synthetic chemists.[1] Catalytic transfer hydrogenation (CTH) offers a safer and often more convenient alternative to traditional catalytic hydrogenation using flammable hydrogen gas.[2] This method utilizes a hydrogen donor in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), to effect the deprotection under mild conditions.[3] This document provides detailed application notes, protocols, and comparative data for the removal of the Cbz group using catalytic transfer hydrogenation.
Mechanism of Cbz Removal by Catalytic Transfer Hydrogenation
The deprotection of a Cbz-protected amine via catalytic transfer hydrogenation involves the in-situ generation of hydrogen from a donor molecule, such as ammonium formate or formic acid, on the surface of the palladium catalyst. The palladium catalyst then facilitates the hydrogenolysis of the benzyl-oxygen bond of the Cbz group, which leads to the formation of an unstable carbamic acid intermediate and toluene.[1] This carbamic acid intermediate subsequently undergoes spontaneous decarboxylation to yield the free amine and carbon dioxide.[1][4]
Data Presentation: A Comparative Overview of Catalytic Systems
The efficiency of Cbz deprotection via catalytic transfer hydrogenation is influenced by the choice of hydrogen donor, catalyst, solvent, and reaction conditions. The following table summarizes quantitative data from various studies to facilitate easy comparison.
| Catalyst | Hydrogen Donor | Substrate | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 10% Pd/C | Ammonium Formate | Cbz-protected amino acids/peptides | Methanol or DMF | 15 min - 2 hr | Room Temperature | 92 - Quantitative | |
| 10% Pd/C | Ammonium Formate | N-Cbz-dioctylamine | Not Specified | Not Specified | Not Specified | >95 | [1] |
| 10% Pd/C | Formic Acid | Cbz-protected substrates | Methanol or Ethanol | Not Specified | Room Temperature | High | [1] |
| Pd Black | Formic Acid | Protected caprazamycin A | Ethanol/Formic Acid (20:1) | 1.5 hr | 25 | Not Specified | [4] |
| 10% Pd/C | Ammonium Formate | N-Cbz and N-Bn derivatives | Isopropanol (Microwave) | ~10 min | Not Specified | Good | [5][6] |
Experimental Protocols
Protocol 1: Cbz Deprotection using Ammonium Formate
This protocol describes a general and widely used procedure for the removal of a Cbz group using ammonium formate as the hydrogen donor in the presence of a palladium on carbon catalyst.[2]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH), analytical grade
-
Reaction flask (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite® pad or membrane filter)
Procedure:
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol in a reaction flask.[2]
-
Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol%.[2]
-
Reagent Addition: Add ammonium formate (3-5 equivalents) to the reaction mixture.[2]
-
Reaction: Stir the mixture vigorously at room temperature.[2] For less reactive substrates, gentle heating may be applied.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[2][7]
-
Washing: Wash the Celite® pad with the reaction solvent.[7]
-
Isolation: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove excess ammonium formate salts. The organic layer can then be dried and concentrated to yield the desired amine.[2] Further purification can be achieved by crystallization or chromatography if necessary.
Protocol 2: Cbz Deprotection using Formic Acid
This protocol provides an alternative method for Cbz deprotection using formic acid as the hydrogen donor.[1][8]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Formic Acid (HCOOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the Cbz-protected substrate (1.0 mmol) in MeOH or EtOH (10 mL) in a reaction flask.[1]
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution.[1]
-
Reagent Addition: To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[1]
-
Reaction and Monitoring: Stir the reaction mixture and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).[1]
-
Work-up: Upon completion, filter the reaction mixture through a Celite pad to remove the catalyst, washing the pad with the solvent.[1]
-
Isolation: Concentrate the filtrate under reduced pressure. Note that the product may be obtained as the formate salt.[1]
Mandatory Visualizations
Caption: General experimental workflow for Cbz deprotection via catalytic transfer hydrogenation.
Caption: Logical relationship of key components in catalytic transfer hydrogenation for Cbz removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Application Notes and Protocols for the Acid-Mediated Cleavage of Benzyl 3-oxopiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines in organic synthesis, prized for its stability under various conditions. However, its efficient and selective cleavage is a critical step in the synthesis of many pharmaceutical intermediates. One such intermediate is 3-oxopiperazine, which is often prepared from its Cbz-protected precursor, Benzyl 3-oxopiperazine-1-carboxylate. While catalytic hydrogenolysis is a common method for Cbz deprotection, acid-mediated cleavage offers a valuable metal-free alternative, particularly advantageous for large-scale synthesis and for substrates containing functional groups susceptible to reduction.[1]
These application notes provide a detailed guide to the acid-mediated cleavage of this compound, covering various acidic reagents, experimental protocols, and potential challenges.
Reaction Mechanism and Signaling Pathway
The acid-mediated cleavage of the Cbz group proceeds via an SN2-type mechanism. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This activation facilitates the nucleophilic attack by a counter-ion (e.g., Br⁻ or Cl⁻) at the benzylic carbon, leading to the cleavage of the carbon-oxygen bond. The resulting unstable carbamic acid rapidly decarboxylates to yield the deprotected amine, carbon dioxide, and a benzyl halide.[2]
Data Presentation: Comparison of Acidic Reagents for Cbz Deprotection
The choice of acidic reagent is critical and depends on the substrate's sensitivity and the desired reaction conditions. The following table summarizes common acidic reagents used for Cbz deprotection, with typical conditions and remarks.
| Reagent | Typical Conditions | Advantages | Potential Issues |
| HBr in Acetic Acid | 33% HBr in AcOH, room temperature, 1-16 h | Effective for substrates sensitive to hydrogenation.[3] | Harsh conditions, potential for side reactions. |
| HCl (gas) in Dioxane/Ether | Saturated solution, 0°C to room temperature | Clean reaction, volatile byproducts. | Requires handling of corrosive gas. |
| Concentrated HCl | In a co-solvent like ethanol or water, often requires heating | Readily available, cost-effective.[1] | Can be harsh, may not be suitable for sensitive substrates. |
| Trifluoroacetic Acid (TFA) | Neat or in a co-solvent (e.g., CH₂Cl₂), room temperature | Strong acid, effective for many Cbz-protected compounds.[4] | Can be corrosive, may require neutralization during workup. |
| Lewis Acids (e.g., AlCl₃ in HFIP) | AlCl₃ (3 equiv) in HFIP, room temperature, 2-16 h | High yields, good functional group tolerance.[5] | Requires anhydrous conditions, Lewis acid handling. |
| Methanesulfonic Acid in HFIP | 1 M equivalent in HFIP, room temperature | Mild conditions, often quantitative yields. | HFIP is a specialty solvent. |
Experimental Protocols
The following are representative protocols for the acid-mediated cleavage of this compound. Researchers should optimize these conditions for their specific needs.
Protocol 1: Deprotection using HBr in Acetic Acid
Materials:
-
This compound
-
33% Hydrobromic acid in acetic acid
-
Glacial acetic acid
-
Diethyl ether (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 33% HBr in acetic acid (5-10 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.[3]
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-oxopiperazine. Further purification can be achieved by crystallization or column chromatography.
Protocol 2: Deprotection using HCl in Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dioxane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt may precipitate. If so, collect the solid by filtration and wash with cold anhydrous diethyl ether.
-
If no precipitate forms, add anhydrous diethyl ether to the reaction mixture to induce precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield 3-oxopiperazine hydrochloride.
-
The free base can be obtained by dissolving the hydrochloride salt in water and neutralizing with a suitable base (e.g., sodium carbonate), followed by extraction with an organic solvent.
Mandatory Visualizations
Experimental Workflow
Troubleshooting Guide
Potential Challenges and Considerations
-
Stability of the Piperazinone Ring: While the piperazinone ring is generally stable under many acidic conditions, prolonged exposure to very harsh acids and high temperatures could potentially lead to amide hydrolysis. It is crucial to monitor the reaction closely and use the mildest effective conditions.
-
Substrate Solubility: this compound may have limited solubility in some solvents. Co-solvents may be necessary to ensure a homogeneous reaction mixture.
-
Work-up Procedure: Careful neutralization of the acidic reaction mixture is often required. The deprotected 3-oxopiperazine is a basic compound and may be water-soluble as its protonated salt. Adjusting the pH to slightly basic before extraction can improve the recovery of the free amine into the organic phase.
-
Safety: The acidic reagents used in these protocols are corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
By carefully selecting the deprotection method and optimizing the reaction conditions, the acid-mediated cleavage of this compound can be a highly effective and scalable process in the synthesis of valuable pharmaceutical intermediates.
References
Application Notes and Protocols: Benzyl 3-Oxopiperazine-1-carboxylate in the Development of Dopamine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the utility of Benzyl 3-oxopiperazine-1-carboxylate as a versatile starting material for the synthesis of novel dopamine receptor antagonists. While direct literature precedents are limited, this document outlines a strategic synthetic approach, detailed experimental protocols, and the pharmacological context for developing potent and selective dopamine D2 receptor antagonists based on the 3-oxopiperazine scaffold. The methodologies are based on established organic synthesis techniques and known structure-activity relationships (SAR) of piperazine-containing dopamine receptor ligands.
Introduction: The 3-Oxopiperazine Scaffold in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting the central nervous system. Its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic properties make it an attractive core for designing novel therapeutics. The introduction of a keto group at the 3-position of the piperazine ring, as in this compound, offers a unique structural motif. This modification can influence the conformational rigidity, polarity, and hydrogen bonding capacity of the resulting molecules, potentially leading to improved selectivity and potency for dopamine receptor subtypes.
This compound serves as a protected building block, allowing for sequential and controlled functionalization at the N1 and N4 positions of the piperazine ring. The carbobenzyloxy (Cbz) protecting group at the N1 position can be selectively removed under standard conditions, revealing a secondary amine for further elaboration.
Proposed Synthetic Strategy for Dopamine Receptor Antagonists
A plausible and flexible synthetic route to novel dopamine receptor antagonists, inspired by the structures of known drugs like aripiprazole and cariprazine, is outlined below. This strategy involves a three-step sequence starting from this compound.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthesis of dopamine antagonists.
Experimental Protocols
Step 1: Deprotection of this compound
Objective: To remove the Cbz protecting group to yield the free secondary amine, 3-oxopiperazine.
Protocol: Catalytic Hydrogenolysis
-
To a solution of this compound (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH), add 10% Palladium on carbon (Pd/C) (0.1 eq).
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford 3-oxopiperazine, which can be used in the next step without further purification.
Step 2: N-Alkylation of 3-Oxopiperazine
Objective: To introduce a linker at the N1 position of the 3-oxopiperazine core.
Protocol: N-Alkylation with a Dihaloalkane
-
Dissolve 3-oxopiperazine (1.0 eq) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (K₂CO₃) (2.0-3.0 eq), to the solution.
-
To the stirring suspension, add a dihaloalkane, such as 1,4-dibromobutane (1.5-2.0 eq), dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product, 1-(4-bromobutyl)-3-oxopiperazine, can be purified by column chromatography on silica gel.
Step 3: Coupling with an Arylpiperazine Moiety
Objective: To introduce the pharmacophore responsible for dopamine receptor binding.
Protocol: Nucleophilic Substitution
-
To a solution of 1-(4-bromobutyl)-3-oxopiperazine (1.0 eq) in a suitable solvent like acetonitrile or DMF, add a substituted arylpiperazine, for instance, 1-(2,3-dichlorophenyl)piperazine (1.1 eq).
-
Add a base such as potassium carbonate (K₂CO₃) (2.0 eq) and a catalytic amount of potassium iodide (KI) (0.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir until completion (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate or dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The final product is purified by column chromatography or recrystallization to yield the target dopamine receptor antagonist.
Pharmacological Context and Data
The affinity of the synthesized compounds for dopamine receptors is a critical determinant of their potential therapeutic utility. The following table summarizes the binding affinities (Ki values) of several well-established piperazine-containing dopamine D2 receptor antagonists. This data serves as a benchmark for evaluating newly synthesized compounds derived from this compound.
| Compound | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) | Serotonin 5-HT1A Receptor Ki (nM) | Serotonin 5-HT2A Receptor Ki (nM) |
| Aripiprazole | 0.34 | 0.8 | 1.7 | 3.4 |
| Cariprazine | 0.49 | 0.085 | 2.6 | 18.8 |
| Brexpiprazole | 0.3 | 1.1 | 0.12 | 0.47 |
| Haloperidol | 1.2 | 0.7 | >1000 | 18 |
| Risperidone | 3.1 | 7.4 | 190 | 0.16 |
Data is compiled from various public sources and should be used for comparative purposes only.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission. Antagonists of the D2 receptor are a cornerstone in the treatment of psychosis. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Diagram of the Dopamine D2 Receptor Signaling Pathway
Caption: D2 receptor signaling pathway.
Key Pharmacophoric Features of Dopamine D2 Antagonists
The design of potent and selective D2 antagonists relies on incorporating key structural features that interact with specific residues in the receptor's binding pocket. A generalized pharmacophore model for arylpiperazine-type D2 antagonists is presented below.
Diagram of the D2 Antagonist Pharmacophore
Purifying Cbz-Protected Piperazines: Application Notes and Protocols for Researchers
For immediate release:
This document provides detailed application notes and protocols for the purification of Carboxybenzyl (Cbz)-protected piperazines, essential intermediates in pharmaceutical and organic synthesis. The following guide is intended for researchers, scientists, and drug development professionals, offering practical methodologies for achieving high purity of these critical building blocks.
The purification of Cbz-protected piperazines can be challenging due to the presence of reaction byproducts, unreacted starting materials, and potential disubstitution products. The choice of purification technique is crucial and depends on the scale of the reaction, the physicochemical properties of the target compound (e.g., crystallinity, polarity), and the nature of the impurities. This guide outlines three common and effective purification methods: recrystallization, column chromatography, and liquid-liquid extraction, complete with detailed protocols and expected outcomes.
General Experimental Workflow
The purification process for Cbz-protected piperazines typically follows a general workflow starting from the crude reaction mixture. The selection of the appropriate purification technique is a critical decision point that influences the final purity and yield of the product.
Figure 1. A generalized workflow for the purification of Cbz-protected piperazines.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical quantitative data for the purification of Cbz-protected piperazines using different techniques. It is important to note that the data is compiled from various sources and for different piperazine derivatives; therefore, it should be used as a general guide rather than a direct comparison.
| Purification Technique | Substrate Type | Typical Yield | Purity Achieved | Reference |
| Recrystallization | Monosubstituted piperazines | >80% (average) | >98.0% | [1] |
| N-Boc piperazine derivative (recrystallized from isopropanol) | High | Pure HCl salt | [2] | |
| Column Chromatography | Cbz-protected amines | Impressive yields | Pure compound | [3] |
| N-(2,4-difluorobenzoyl)piperazine | 66% | Pure solid | [4] | |
| Liquid-Liquid Extraction | Mono-Cbz protected piperazic acid | 60-72% | Clean product | [5] |
| N-benzylpiperazine (from plasma) | 68% (recovery) | Quantifiable | [6] |
Experimental Protocols
Purification by Recrystallization
Recrystallization is a highly effective method for purifying crystalline Cbz-protected piperazines. The choice of solvent is critical for obtaining high purity and yield.
Protocol:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. Good solvents will dissolve the compound when hot but not at room temperature. Common solvents for Cbz-protected piperazines include isopropyl alcohol, ethanol, and ethyl acetate.[1][2]
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of the selected recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[1]
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Purification by Column Chromatography
Column chromatography is a versatile technique for purifying both solid and oily Cbz-protected piperazines, especially when impurities have similar polarities to the product.
Protocol:
-
Thin Layer Chromatography (TLC) Analysis: Before performing column chromatography, determine the optimal solvent system using TLC. A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities. Common solvent systems include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[3]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of the chosen eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, for compounds with poor solubility in the eluent, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and then adding the dried powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may be necessary for optimal separation.
-
Fraction Collection: Collect fractions as the compounds elute from the column. Monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified Cbz-protected piperazine.[3]
Purification by Liquid-Liquid Extraction
Liquid-liquid extraction is useful for separating the desired Cbz-protected piperazine from impurities with different solubilities in immiscible solvents or with different acid-base properties.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Aqueous Wash (Acidic): Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl) to remove any basic impurities.
-
Aqueous Wash (Basic): Subsequently, wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities and unreacted starting materials.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.[5]
Note on Handling Oily Products: If the purified Cbz-protected piperazine is an oil, it can be solidified for easier handling by converting it to its hydrochloride salt. This is achieved by dissolving the oil in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same or a compatible solvent. The precipitated salt can then be collected by filtration.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijacskros.com [ijacskros.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Stereoselective Alkylation of 3-Oxopiperazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-oxopiperazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The stereochemistry at the C3 position is often crucial for pharmacological activity, making the development of robust and stereoselective alkylation methods a key focus in synthetic and medicinal chemistry. These application notes provide detailed protocols and comparative data for three prominent methods for the stereoselective alkylation of 3-oxopiperazines: chiral auxiliary-mediated diastereoselective alkylation, palladium-catalyzed asymmetric allylic alkylation, and N-heterocyclic carbene (NHC)-catalyzed asymmetric cycloaddition.
Method 1: Chiral Auxiliary-Mediated Diastereoselective Alkylation
This method relies on the temporary installation of a chiral auxiliary onto the 3-oxopiperazine scaffold, typically at the N1 or N4 position. The auxiliary directs the incoming electrophile to one face of the enolate, leading to a diastereoselective alkylation. Subsequent removal of the auxiliary provides the enantiomerically enriched 3-substituted-3-oxopiperazine. A common strategy involves the use of a chiral alcohol inductor attached to the N1 position.[1][2]
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 3-oxopiperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzyl 3-oxopiperazine-1-carboxylate, a key intermediate in various pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is the acylation of N-Cbz-ethylenediamine with a suitable C2 synthon, such as chloroacetyl chloride or ethyl chloroacetate. This is followed by a base-mediated intramolecular cyclization to form the desired 3-oxopiperazine ring.
Q2: What are the critical parameters to control for achieving a high yield?
A2: Key parameters for maximizing yield include reaction temperature, choice of base, solvent, and the purity of starting materials. Careful control of these factors can significantly minimize the formation of side products and improve the overall efficiency of the reaction.
Q3: What are the typical impurities observed in the synthesis?
A3: Common impurities can include unreacted starting materials, over-alkylated or di-acylated byproducts, and products resulting from intermolecular reactions. The presence of moisture can also lead to the hydrolysis of reactants and intermediates.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization or the eluent system for chromatography will depend on the impurity profile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | - Inactive reagents. - Incorrect reaction temperature. - Inappropriate base or solvent. | - Verify the quality and purity of starting materials. - Optimize the reaction temperature; some reactions may require heating or cooling. - Screen different bases (e.g., triethylamine, diisopropylethylamine, potassium carbonate) and solvents (e.g., dichloromethane, acetonitrile, THF, DMF). |
| Formation of Multiple Byproducts | - Reaction temperature is too high. - Incorrect stoichiometry of reactants. - Presence of moisture. | - Lower the reaction temperature to improve selectivity. - Ensure precise measurement of all reactants. - Conduct the reaction under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Cyclization | - Insufficient amount or strength of the base. - Short reaction time. | - Increase the amount of base or use a stronger base to facilitate the intramolecular cyclization. - Extend the reaction time and monitor the progress using techniques like TLC or LC-MS. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the reaction solvent. - Co-elution of impurities during chromatography. | - After the reaction, consider a solvent swap to one in which the product is less soluble to induce precipitation. - For chromatography, screen different solvent systems to achieve better separation of the product from impurities. |
Experimental Protocols
Protocol 1: Synthesis via Acylation and Cyclization
This protocol outlines the synthesis of this compound from N-Cbz-ethylenediamine hydrochloride.
Step 1: Acylation of N-Cbz-ethylenediamine
-
Suspend N-Cbz-ethylenediamine hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents), to the suspension and stir until the starting material dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude acylated intermediate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Add a base such as potassium carbonate or sodium hydride (1.5 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the formation of the cyclized product by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes the impact of different bases on the yield of the cyclization step.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Triethylamine | Acetonitrile | 80 | 6 | 65 |
| Potassium Carbonate | DMF | 70 | 5 | 78 |
| Sodium Hydride | THF | 65 | 4 | 85 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
troubleshooting low yield in piperazine derivative synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yields in piperazine derivative synthesis.
Frequently Asked Questions (FAQs)
Q1: How can I selectively achieve mono-alkylation of piperazine and avoid the formation of the di-alkylated byproduct?
A1: Controlling selectivity is a primary challenge due to the two reactive nitrogen atoms in the piperazine ring. Several strategies can be employed to favor mono-substitution:
-
Use of a Protecting Group: This is the most reliable method. By temporarily blocking one nitrogen with a protecting group like tert-butoxycarbonyl (Boc), alkylation is directed to the unprotected site. The Boc group can be easily removed later under acidic conditions.[1][2][3]
-
Control Stoichiometry: Using a large excess of piperazine (5-10 equivalents) relative to the alkylating agent statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[1][2][4]
-
Slow Addition of Electrophile: Adding the alkylating agent dropwise, particularly at low temperatures, maintains a low concentration of the electrophile, reducing the probability of a second alkylation event on the mono-substituted product.[1][4]
-
Use of Piperazinium Salts: Employing a mono-protonated piperazine salt reduces the nucleophilicity of one nitrogen atom, hindering di-alkylation.[1][5]
Q2: My N-aryl piperazine synthesis via Buchwald-Hartwig amination is giving a low yield. What are the potential causes?
A2: Low yields in Buchwald-Hartwig amination can be attributed to several factors related to the catalyst, reagents, and reaction conditions.[2][4]
-
Catalyst and Ligand Choice: The selection of the palladium precursor and phosphine ligand is critical. Electron-rich aryl halides often require more electron-rich and sterically hindered phosphine ligands to facilitate the catalytic cycle. It is recommended to screen a variety of ligands.[2][4]
-
Base Selection: The base is crucial for both reaction rate and preventing side reactions. If a strong base like sodium tert-butoxide (NaOtBu) causes starting material decomposition, consider weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2][4]
-
Solvent Effects: The solvent must ensure the solubility of all reagents and stabilize the catalytic species. While toluene and dioxane are common, a more polar solvent like t-butanol might be beneficial if solubility is an issue.[4]
-
Reaction Temperature: Suboptimal temperatures can lead to incomplete reactions or decomposition of reactants or the catalyst. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal temperature and time.[2][4]
Q3: I'm having trouble purifying my basic piperazine derivative by column chromatography. What can I do?
A3: The basic nature of piperazine derivatives can cause issues like "tailing" on acidic silica gel during column chromatography.
-
Basic Modifier in Eluent: To prevent tailing, add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia in methanol, to the eluent system.[4]
-
Acid-Base Extraction: This technique can effectively separate the basic piperazine product from non-basic impurities. The product can be extracted into an acidic aqueous layer, which is then basified to re-extract the purified product into an organic solvent.[4]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[4]
Q4: My N-alkylated piperazine product is highly water-soluble, making extraction difficult. How can I improve my work-up?
A4: High water solubility is a common issue, often because the product is in its protonated (salt) form. To facilitate extraction into an organic layer, the aqueous phase must be basified to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide.[1] This deprotonates the piperazine nitrogen, converting the product to its free base form, which is significantly more soluble in organic solvents like dichloromethane or chloroform.[1]
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Reactions
This guide provides a systematic approach to troubleshooting low yields in the N-alkylation of piperazine.
Issue 2: Low Yield in Buchwald-Hartwig Amination
This guide outlines a logical workflow for troubleshooting low yields in the N-arylation of piperazine using Buchwald-Hartwig amination.
Data Presentation
Table 1: Effect of Stoichiometry and Protecting Groups on Mono-alkylation Yield
This table summarizes the effect of piperazine equivalents and the use of a protecting group on the product distribution in the reaction with benzyl bromide.
| Electrophile | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) |
| Benzyl Bromide | 1.1 | None | 45 | 35 |
| Benzyl Bromide | 5.0 | None | 75 | <5 |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 |
| Data compiled from representative literature values.[2] |
Table 2: Comparison of Conditions for Buchwald-Hartwig N-Arylation
This table compares different reaction parameters for the N-arylation of an aryl halide with piperazine, highlighting their impact on product yield.
| Aryl Halide | Base | Solvent | Ligand | Temperature (°C) | Yield (%) |
| 4-Chlorotoluene | NaOtBu | Toluene | XPhos | 100 | 92 |
| 4-Chlorotoluene | K₃PO₄ | Dioxane | RuPhos | 100 | 85 |
| 4-Chlorotoluene | Cs₂CO₃ | Toluene | SPhos | 110 | 88 |
| 2-Bromopyridine | NaOtBu | THF | BINAP | 80 | 78 |
| Yields are illustrative and can vary based on specific substrate and reaction scale.[4][6] |
Experimental Protocols
Protocol 1: Mono-N-alkylation using Excess Piperazine
This protocol describes a general procedure for the selective mono-N-alkylation of piperazine by controlling stoichiometry.
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (e.g., benzyl bromide, 1 mmol, 1 eq.)
-
Potassium Carbonate (K₂CO₃, 2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
-
-
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.[4]
-
Slowly add the alkyl halide to the mixture at room temperature.[4]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[4]
-
Once the reaction is complete, filter the mixture to remove inorganic salts.[4]
-
Concentrate the filtrate under reduced pressure.[4]
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol, potentially with 1% triethylamine) to isolate the mono-alkylated product.[4]
-
Protocol 2: Mono-N-alkylation via a Mono-Boc Protected Intermediate
This protocol outlines the synthesis of a mono-alkylated piperazine using N-Boc-piperazine for maximum selectivity.[5]
-
Materials:
-
N-Boc-piperazine (5 mmol, 1 eq.)
-
Alkyl halide (e.g., ethyl iodide, 5.5 mmol, 1.1 eq.)
-
Potassium Carbonate (K₂CO₃, 7.5 mmol, 1.5 eq.)
-
Acetonitrile or DMF (25 mL)
-
-
Procedure:
-
Dissolve N-Boc-piperazine in acetonitrile or DMF in a dried reaction flask.[5]
-
Add potassium carbonate to the solution.[5]
-
Add the alkyl halide to the mixture.[5]
-
Stir the reaction mixture at 60-80°C until the starting material is consumed (monitor by TLC or LC-MS).[1][5]
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude N-Boc-N'-alkylpiperazine can be purified by column chromatography or used directly in the next step.
-
Deprotection: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or dioxane) and add an excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane). Stir at room temperature until deprotection is complete (monitor by TLC/LC-MS).
-
Evaporate the solvent and excess acid. The resulting salt can be converted to the free base by partitioning between an organic solvent and a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
Technical Support Center: N-Benzylation of 3-Oxopiperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-benzylation of 3-oxopiperazine. Our aim is to help you minimize side product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the N-benzylation of 3-oxopiperazine?
The most prevalent side product is the N,N'-dibenzyl-3-oxopiperazine, resulting from the alkylation of both nitrogen atoms of the piperazine ring.[1] Another potential byproduct is benzyl alcohol, which can form if water is present in the reaction mixture, leading to the hydrolysis of benzyl chloride. While less common for this specific substrate, O-alkylation of the lactam oxygen is a theoretical side reaction to be aware of in related systems.
Q2: How can I minimize the formation of the dibenzylated side product?
Several strategies can be employed to favor mono-benzylation:
-
Stoichiometry Control: Using an excess of 3-oxopiperazine relative to benzyl chloride is a common and effective method to increase the statistical probability of the benzyl chloride reacting with an unreacted 3-oxopiperazine molecule.[2]
-
Slow Addition of Benzyl Chloride: Adding the benzyl chloride dropwise to the reaction mixture at a controlled rate helps to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second benzylation event on the already mono-benzylated product.[2]
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the reaction rate and improve selectivity towards the mono-benzylated product.[3]
-
Use of a Protecting Group: Although a more involved process, protecting one of the nitrogen atoms of 3-oxopiperazine before benzylation ensures mono-alkylation. The protecting group can then be removed in a subsequent step. Common protecting groups for amines include Boc (tert-butyloxycarbonyl).
Q3: What are the recommended reaction conditions for a selective mono-N-benzylation of 3-oxopiperazine?
While optimal conditions should be determined empirically for each specific setup, a general starting point would involve:
-
Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is often a good choice.[2]
-
Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to neutralize the HCl formed during the reaction.[2]
-
Temperature: Start with room temperature and adjust as needed. If the reaction is sluggish, gentle heating may be required. Conversely, if over-alkylation is an issue, cooling the reaction may be beneficial.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent side reactions involving atmospheric moisture and oxygen.
Q4: How can I effectively purify the desired N-benzyl-3-oxopiperazine from the reaction mixture?
Purification can typically be achieved through the following methods:
-
Extraction: After the reaction, an aqueous workup can be performed to remove the base and any water-soluble salts. The product can then be extracted into an organic solvent.
-
Column Chromatography: This is a highly effective method for separating the mono-benzylated product from the di-benzylated byproduct and any remaining starting materials, as they will have different polarities.
-
Crystallization: If the N-benzyl-3-oxopiperazine is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of dibenzylated byproduct | 1. Stoichiometry of reactants is not optimal. 2. Benzyl chloride was added too quickly. 3. Reaction temperature is too high. | 1. Increase the molar excess of 3-oxopiperazine (e.g., 2-3 equivalents). 2. Add the benzyl chloride solution dropwise over an extended period. 3. Lower the reaction temperature. |
| Presence of benzyl alcohol in the product mixture | Water is present in the reaction. | 1. Use anhydrous solvents and reagents. 2. Dry all glassware thoroughly before use. 3. Perform the reaction under an inert atmosphere. |
| Low or no conversion of starting material | 1. Inactive base. 2. Insufficient reaction temperature or time. 3. Poor quality of benzyl chloride. | 1. Use a fresh, anhydrous base. 2. Gradually increase the reaction temperature and/or extend the reaction time, monitoring by TLC or LC-MS. 3. Use freshly distilled or high-purity benzyl chloride. |
| Complex mixture of unidentified byproducts | Impurities in the starting materials, particularly benzyl chloride. | 1. Purify the benzyl chloride before use (e.g., by distillation). Common impurities in benzyl chloride include benzaldehyde, which can react with amines to form imines.[4] 2. Ensure the purity of the 3-oxopiperazine starting material. |
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the product distribution in the N-benzylation of 3-oxopiperazine. The values are illustrative and aim to provide a qualitative understanding.
| Parameter | Condition | Expected Yield of N-benzyl-3-oxopiperazine | Expected Yield of N,N'-dibenzyl-3-oxopiperazine |
| Stoichiometry (3-oxopiperazine : Benzyl Chloride) | 1 : 1 | Moderate | Significant |
| 2 : 1 | Good | Low | |
| 3 : 1 | High | Very Low | |
| Rate of Benzyl Chloride Addition | Rapid | Lower | Higher |
| Slow (dropwise) | Higher | Lower | |
| Reaction Temperature | High | Potentially Lower (due to side reactions) | Higher |
| Room Temperature | Good | Moderate | |
| Low | Potentially Lower (slower reaction) | Lower |
Experimental Protocols
General Protocol for Selective Mono-N-benzylation of 3-Oxopiperazine
-
To a dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 3-oxopiperazine (2.0 equivalents) and anhydrous potassium carbonate (2.5 equivalents).
-
Add anhydrous acetonitrile as the solvent.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
In a separate flask, prepare a solution of benzyl chloride (1.0 equivalent) in a small amount of anhydrous acetonitrile.
-
Add the benzyl chloride solution dropwise to the stirred suspension of 3-oxopiperazine and potassium carbonate over a period of 1-2 hours.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated (e.g., to 40-50 °C).
-
Once the reaction is complete (as indicated by the consumption of benzyl chloride), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid residue with acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired mono-benzylated product from any unreacted starting material and the dibenzylated byproduct.
Visualizations
Caption: Main reaction pathway and formation of the dibenzyl side product.
Caption: Troubleshooting workflow for minimizing dibenzylation side product.
References
Technical Support Center: Removal of the Cbz Group from Piperazine Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the removal of the carboxybenzyl (Cbz or Z) protecting group from piperazine-containing molecules. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a Cbz group from a piperazine nitrogen?
A1: The two most prevalent and effective methods for Cbz deprotection of piperazines are catalytic hydrogenolysis and acid-catalyzed cleavage.
-
Catalytic Hydrogenolysis: This is the most common and generally mildest method.[1] It typically employs a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source.[2] The byproducts, toluene and carbon dioxide, are volatile and easily removed.[2] This method is favored when the piperazine derivative contains acid-sensitive functional groups.[3]
-
Acid-Catalyzed Cleavage: This method is a robust alternative, particularly when the substrate has functional groups that are reducible under hydrogenation conditions (e.g., alkenes, alkynes, or certain halogenated aromatics).[4] Strong acids like hydrogen bromide (HBr) in acetic acid or various Lewis acids are commonly used.[4][5]
Q2: What are the primary challenges specific to the Cbz deprotection of piperazine derivatives?
A2: The presence of two nitrogen atoms in the piperazine ring introduces specific challenges:
-
Selective Mono-Deprotection: In the case of N,N'-bis-Cbz-piperazine, achieving selective removal of only one Cbz group to yield the mono-protected piperazine can be difficult and often results in mixtures of starting material, mono-deprotected, and fully deprotected products.[6]
-
Catalyst Inhibition/Poisoning: The basic nature of the piperazine nitrogen can lead to catalyst inhibition in catalytic hydrogenolysis. The deprotected piperazine product can coordinate to the palladium catalyst, reducing its activity.[2] Additionally, sulfur-containing substituents on the piperazine ring or impurities can poison the catalyst.[7]
-
Side Reactions: Incomplete reduction during catalytic hydrogenolysis can lead to the formation of N-benzyl piperazine derivatives. Under acidic conditions, the reactive benzyl cation formed can lead to undesired alkylation side reactions.[6]
Q3: Can I selectively deprotect one of two different N-protecting groups on a piperazine ring, for example, a Cbz and a Boc group?
A3: Yes, this is a common strategy in piperazine chemistry. The Cbz and Boc groups are largely orthogonal, meaning one can be removed without affecting the other. Cbz groups are typically removed by hydrogenolysis, which leaves Boc groups intact. Conversely, Boc groups are removed under acidic conditions (like TFA or HCl), which are generally tolerated by Cbz groups, although harsh acidic conditions can also cleave the Cbz group.[8]
Troubleshooting Guides
Issue 1: Incomplete or Slow Catalytic Hydrogenolysis
Q: My Cbz deprotection using Pd/C and hydrogen is very slow or stalls before completion. What are the possible causes and solutions?
A: This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
-
Potential Cause: Catalyst Inactivity or Poisoning
-
Solution:
-
Use a fresh batch of high-quality Pd/C catalyst. The activity of the catalyst can degrade over time.
-
Ensure your starting material is free of sulfur-containing impurities, which are known catalyst poisons.[7] If your substrate contains sulfur, consider increasing the catalyst loading or using an alternative deprotection method.
-
The deprotected piperazine product can inhibit the catalyst. Adding a small amount of a weak acid, like acetic acid, can protonate the product and reduce its coordination to the palladium surface, thereby improving catalyst turnover.[2]
-
-
-
Potential Cause: Insufficient Hydrogen
-
Solution:
-
Ensure the reaction system is properly sealed and that there are no leaks.
-
For more challenging substrates, atmospheric pressure from a hydrogen balloon may be insufficient. Consider using a Parr shaker or a similar apparatus to increase the hydrogen pressure (e.g., to 50 psi).[2]
-
-
-
Potential Cause: Poor Mixing
-
Solution:
-
Catalytic hydrogenolysis is a heterogeneous reaction. Vigorous stirring is crucial to ensure efficient contact between the substrate, hydrogen, and the catalyst surface.
-
-
Issue 2: Low Yield or Unexpected Side Products
Q: I'm getting a low yield of my desired deprotected piperazine, and I see other spots on my TLC/LC-MS. What could be the issue?
A: Low yields are often due to side reactions or product loss during workup.
-
Potential Cause: Formation of N-Benzyl Piperazine
-
Solution: This side product can form during catalytic hydrogenolysis if there is an insufficient source of hydrogen. Ensure a continuous and adequate supply of hydrogen throughout the reaction.
-
-
Potential Cause: Over-reduction of Other Functional Groups
-
Solution: If your molecule contains other reducible groups (e.g., aryl halides, nitro groups, alkenes), standard catalytic hydrogenolysis may not be selective. Consider using catalytic transfer hydrogenation with a milder hydrogen donor like ammonium formate, which can sometimes offer better selectivity. Alternatively, switch to an acidic deprotection method.
-
-
Potential Cause: Acetylation during Acidic Cleavage
-
Solution: When using HBr in acetic acid, the deprotected piperazine can be acetylated by the solvent, especially at higher temperatures. If this is observed, switch to a non-nucleophilic acid/solvent system, such as HCl in dioxane or isopropanol.[4]
-
-
Potential Cause: Product Loss During Workup
-
Solution: Deprotected piperazines are basic and can be water-soluble, especially as their protonated salts. During aqueous workup after acidic deprotection, ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent to ensure the piperazine is in its free base form.
-
Data Presentation
Table 1: Optimization of Selective Mono-Deprotection of (R)-bis-Cbz-Piperazic Acid [6]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Conversion | Isolated Yield (%) |
| 1 | NaOH (1.2) | THF | 25 | Incomplete | - |
| 2 | NaOH (2.0) | THF | 25 | Incomplete | - |
| 3 | NaOH (5.0) | THF | 25 | Incomplete | - |
| 4 | LiOH (5.0) | THF | 25 | Incomplete | - |
| 5 | KOH (5.0) | THF | 25 | Incomplete | - |
| 6 | NaOH (5.0) | Dioxane | 25 | Incomplete | - |
| 7 | NaOH (5.0) | Dioxane | 50 | Complete | 72 |
| 8 | NaOH (5.0) | Dioxane | 80 | Complete | 60 |
Table 2: Comparison of Deprotection Methods for a Model Cbz-Piperazine Substrate
| Method | Reagents | Solvent | Time | Yield | Reference |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol | 2-16 h | High | [3] |
| Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | Methanol | 1-2 h | Quantitative | |
| Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | 1-2 h | High | [4] |
| Lewis Acid Cleavage | AlCl₃ | HFIP | 1-3 h | High | [9] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using H₂/Pd/C[2]
-
Dissolution: Dissolve the Cbz-protected piperazine derivative (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a round-bottom flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (typically 5-10 mol% of palladium relative to the substrate) to the solution.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced by hydrogen. Maintain a positive pressure of hydrogen using a balloon or connect the flask to a hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Carefully purge the reaction vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry in the air. Quench the catalyst on the filter with water before disposal.
-
Rinse the filter pad with the reaction solvent.
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected piperazine. Further purification can be performed by crystallization or chromatography if necessary.
Protocol 2: Acid-Catalyzed Cleavage using HBr in Acetic Acid[4]
-
Dissolution: Dissolve the Cbz-protected piperazine derivative (1.0 equiv) in glacial acetic acid in a round-bottom flask with a stir bar.
-
Reagent Addition: Add a 33% solution of hydrogen bromide in acetic acid (typically 5-10 equivalents) to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Upon completion, dilute the reaction mixture with a large volume of cold diethyl ether to precipitate the hydrobromide salt of the deprotected piperazine.
-
-
Isolation: Collect the precipitate by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum to yield the piperazine hydrobromide salt. To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH or Na₂CO₃) to pH > 10, and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
Mandatory Visualization
References
- 1. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tdcommons.org [tdcommons.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Optimizing N-Alkylation of Piperazine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of piperazine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this critical synthetic transformation.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during the N-alkylation of piperazine.
| Issue | Potential Cause | Recommended Solution |
| Low to No Yield | Low reactivity of starting materials. | Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl bromide or iodide).[1] Increase the reaction temperature and monitor progress closely by TLC or LC-MS.[2] |
| Poor solubility of reagents. | Change to a more polar aprotic solvent like DMF to ensure all reagents are fully dissolved.[2] | |
| Ineffective base. | Use a stronger, anhydrous base such as K₂CO₃ or Cs₂CO₃, ensuring at least 1.5-2.0 equivalents are used.[2] | |
| Formation of Di-alkylated Byproduct | Incorrect stoichiometry. | Use an excess of piperazine (5-10 fold) relative to the alkylating agent to statistically favor mono-alkylation.[2][3] |
| Rapid addition of alkylating agent. | Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low concentration of the electrophile.[2][3] | |
| Unprotected piperazine. | For optimal control and to ensure mono-alkylation, use a mono-protected piperazine like N-Boc-piperazine.[2][3][4] | |
| Reaction Stalls (Incomplete Conversion) | Reversible reaction equilibrium. | Ensure the acid byproduct generated during the reaction is effectively neutralized by using a sufficient amount of base (at least 1.5-2.0 equivalents).[2] |
| Poor solubility of reagents. | Switch to a solvent that better solubilizes all reaction components, such as DMF.[2] | |
| Side Reactions / Product Decomposition | Unstable alkylating agent or product. | Lower the reaction temperature and carefully monitor the reaction to stop it once the starting material is consumed.[2] |
| Reaction with solvent. | Some dipolar aprotic solvents like DMF or DMSO can decompose at high temperatures. If this is suspected, switch to a more inert solvent. | |
| Difficult Product Extraction from Aqueous Phase | Product is in salt form. | The product can be highly water-soluble if it is protonated. Basify the aqueous layer to a pH of 9.5-12 with a base like NaOH or Na₂CO₃ to deprotonate the piperazine nitrogen, making it more soluble in organic solvents.[2] |
| Poor Reproducibility | Sensitivity to trace impurities. | Use high-purity reagents and anhydrous solvents to avoid catalyst poisoning or side reactions.[2] |
| Inconsistent inert atmosphere. | Ensure the reaction vessel is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the N-alkylation of piperazine?
A1: The two most common and effective methods are:
-
Direct Alkylation: This involves reacting piperazine with an alkyl halide (like an alkyl bromide or iodide) in the presence of a base.[2] It is a straightforward and widely used technique.
-
Reductive Amination: This is a two-step, one-pot process where piperazine first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by a reagent like sodium triacetoxyborohydride (STAB) to yield the N-alkylated product.[2] This method is particularly useful for avoiding the formation of quaternary ammonium salts.[2][5]
Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?
A2: Controlling selectivity is a common challenge. Key strategies to favor mono-alkylation include:
-
Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine.[2][3][6] The protecting group blocks one nitrogen, directing alkylation to the other. The protecting group can be removed in a subsequent step.
-
Control Stoichiometry: Using a large excess of piperazine relative to the alkylating agent can favor mono-alkylation.[2][3]
-
Slow Addition: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the chance of a second alkylation.[2]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[2][7]
Q3: What are the recommended bases and solvents for direct N-alkylation?
A3: The choice of base and solvent is critical for reaction success.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[2] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also common.
-
Solvents: The choice of solvent depends on the solubility of the reagents. Common choices include acetonitrile (MeCN), dimethylformamide (DMF), and tetrahydrofuran (THF).[2][3] For reagents with poor solubility, a more polar aprotic solvent like DMF is often a good choice.[2]
Q4: My N-alkylated piperazine product is highly water-soluble and difficult to extract. What should I do?
A4: High water solubility is a frequent issue, often because the product is in its protonated (salt) form. To improve extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, adjust the pH of the aqueous phase to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the product to its free base form, which is more soluble in organic solvents like dichloromethane or ethyl acetate.[2]
Experimental Protocols
Protocol 1: General Procedure for Direct Mono-N-alkylation of Piperazine
This protocol describes a general procedure for the mono-N-alkylation of a substituted piperazine with an alkyl bromide using an excess of piperazine.
Materials:
-
Piperazine (or substituted piperazine) (5-10 equivalents)
-
Alkyl Bromide (1 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dried reaction flask, add the piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add the alkyl bromide (1 equivalent) to the reaction mixture at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the mono-alkylated product.
Protocol 2: Mono-N-alkylation using a Protected Piperazine (N-Boc-piperazine)
This method utilizes a protected piperazine to ensure mono-alkylation.
Materials:
-
N-Boc-piperazine (1 equivalent)
-
Alkyl Halide (e.g., 1-Bromobutane) (1.1-1.25 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.25-2.0 equivalents)
-
Dry Tetrahydrofuran (THF) or Acetonitrile (MeCN)
Procedure:
-
Alkylation: To a mechanically stirred suspension of K₂CO₃ and N-Boc-piperazine in dry THF, add the alkyl halide. Reflux the reaction mixture overnight or until completion as monitored by TLC/LC-MS.[6]
-
Work-up: Cool the reaction to room temperature and remove the salts by filtration. Concentrate the filtrate in vacuo.
-
Purification: Purify the crude N-alkyl-N'-Boc-piperazine by column chromatography if necessary.
-
Deprotection: Dissolve the purified product in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and treat with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Boc group.
-
Final Work-up: After deprotection is complete, neutralize the excess acid and work up the reaction to isolate the final mono-N-alkylated piperazine.
Visualizations
Caption: Troubleshooting workflow for low yield in N-alkylation of piperazine.
Caption: Strategies to control selectivity for mono-N-alkylation of piperazine.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
preventing di-substituted byproduct in piperazine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing di-substituted byproducts during piperazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of di-substitution in piperazine synthesis?
The symmetrical nature of piperazine, with its two reactive secondary amine groups, is the primary reason for the formation of 1,4-disubstituted byproducts. After the first substitution, the second nitrogen atom often remains sufficiently nucleophilic to react with another equivalent of the electrophile, leading to a mixture of mono- and di-substituted products.[1] Reaction conditions such as high temperatures and prolonged reaction times can also favor the formation of the thermodynamically more stable di-substituted product.[1]
Q2: What are the main strategies to achieve selective mono-substitution of piperazine?
There are several effective strategies to favor the formation of the desired mono-substituted product:
-
Using a Large Excess of Piperazine: Employing a significant excess (5-10 equivalents) of piperazine relative to the electrophile statistically favors the reaction at an unsubstituted piperazine molecule.[1]
-
Slow Addition of the Electrophile: Adding the alkylating or acylating agent dropwise, especially at low temperatures, helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second substitution event.[1]
-
Mono-Protection of Piperazine: This is often the most reliable method. One nitrogen is temporarily blocked with a protecting group (e.g., Boc, Cbz, Fmoc), directing the substitution to the unprotected nitrogen. The protecting group is then removed in a subsequent step.[1][2]
-
Use of Piperazine Salts (Mono-protonation): Employing a mono-protonated piperazine salt, such as piperazine monohydrochloride, reduces the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1][3] This method is considered a simpler and more environmentally friendly alternative to traditional protecting groups.[3]
-
Reductive Amination: This one-pot, two-step process involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced. This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[1]
Q3: Which protecting group should I choose for piperazine mono-substitution?
The choice of protecting group depends on the stability of your molecule to the deprotection conditions:
-
Boc (tert-butyloxycarbonyl): Removed under acidic conditions (e.g., TFA, HCl). It is one of the most common protecting groups.
-
Cbz (carboxybenzyl): Removed by catalytic hydrogenolysis, which is a mild method suitable for molecules with acid- or base-labile functional groups.
-
Fmoc (9-fluorenylmethyloxycarbonyl): Removed under mild basic conditions (e.g., piperidine in DMF).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of mono-substituted product and significant di-substituted byproduct. | - Incorrect stoichiometry.- Rapid addition of the electrophile.- High reaction temperature or prolonged reaction time. | - Increase the excess of piperazine to 5-10 equivalents.- Add the electrophile dropwise at a low temperature (e.g., 0 °C).- Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.- Consider using a mono-protected piperazine (e.g., N-Boc-piperazine) for optimal control.[1] |
| Reaction stalls or is incomplete. | - Poor solubility of reagents.- Insufficiently strong base (in direct alkylation).- Catalyst poisoning (if applicable). | - Switch to a more polar aprotic solvent like DMF.- Use a stronger, anhydrous base such as K₂CO₃ or Cs₂CO₃ (1.5-2.0 equivalents).- Ensure the use of high-purity, anhydrous reagents and solvents. |
| Product is difficult to extract from the aqueous phase during work-up. | - The product is protonated and water-soluble. | - Basify the aqueous layer to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide to deprotonate the piperazine nitrogen, making it more soluble in organic solvents like dichloromethane or chloroform. |
| Difficulty in purifying the mono-substituted product. | - Similar polarity of mono- and di-substituted products. | - For column chromatography on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to prevent tailing.- Consider acid-base extraction to separate the basic piperazine product from non-basic impurities. |
Quantitative Data Summary
The following tables summarize the approximate yields of mono-substituted piperazine under different reaction strategies.
Table 1: Direct Alkylation with Excess Piperazine
| Electrophile | Piperazine Equivalents | Solvent | Base | Yield of Mono-substituted Product | Reference |
| Alkyl Halide | 4 | Pyridine | Pyridine | ~70-80% | [4] |
Table 2: Alkylation of Mono-Protected Piperazine
| Protecting Group | Alkylating Agent | Solvent | Base | Yield of Mono-alkylated Protected Piperazine | Reference |
| N-Boc | Alkyl Halide | DMF | K₂CO₃ | High | [5] |
| N-Acetyl | n-Butyl bromide | THF | K₂CO₃ | High | [6] |
Deprotection yields are typically high but should be optimized for the specific substrate.
Table 3: Alkylation using Piperazinium Salt
| Electrophile | Solvent | Yield of Mono-substituted Product | Reference |
| o-methylbenzyl bromide | Ethanol | 89% | [7] |
| m-methylbenzyl bromide | Ethanol | 82% | [7] |
| n-amyl bromide | Ethanol | 64% | [7] |
| β-phenethyl bromide | Ethanol | 56% | [7] |
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine
This protocol is a general procedure for the mono-N-alkylation of piperazine by controlling stoichiometry.
Materials:
-
Piperazine (10 equivalents)
-
Alkyl halide (1 equivalent)
-
Potassium carbonate (2 equivalents)
-
Acetonitrile
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.
Protocol 2: Synthesis and Alkylation of N-Boc-piperazine (Mono-protection)
This two-step protocol ensures high selectivity for mono-substitution.
Part A: Synthesis of N-Boc-piperazine
Materials:
-
Piperazine (2.0 equivalents)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
After reaction completion, concentrate the mixture. The yield of N-Boc-piperazine is typically around 83%.[4]
Part B: N-Alkylation of N-Boc-piperazine
Materials:
-
N-Boc-piperazine (1.0 equivalent)
-
Alkyl Halide (1.0-1.2 equivalents)
-
Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
Dry Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of N-Boc-piperazine in dry DMF, add the alkyl halide and potassium carbonate.[5]
-
Heat the mixture to 50-80°C and stir until the reaction is complete, as monitored by TLC.[6]
-
Cool the reaction mixture, filter to remove inorganic salts, and remove the DMF under reduced pressure.
-
Purify the N-alkyl-N'-Boc-piperazine by column chromatography.
-
The Boc group can be subsequently removed by treatment with an acid like trifluoroacetic acid (TFA) in DCM.
Protocol 3: Mono-alkylation of Piperazine via Piperazinium Salt
This protocol utilizes the in-situ formation of a mono-protonated piperazine to direct mono-alkylation.
Materials:
-
Piperazine hexahydrate (1 equivalent)
-
11.55 N Hydrochloric acid (1 equivalent)
-
Ethanol
-
Alkylating agent (e.g., p-tert-Butylbenzyl chloride, 0.5 equivalents)
Procedure:
-
Prepare a solution of piperazine hexahydrate and 11.55 N hydrochloric acid in ethanol. This creates the monopiperazinium salt in situ.[6]
-
Cool the solution to 20°C and stir.
-
Add the alkylating agent dropwise to the stirred solution.[6]
-
Stir the mixture for 1 hour at room temperature, then for 30 minutes at 70°C.[6]
-
Isolate the product via standard work-up procedures.
Visualizations
Caption: Comparison of direct vs. controlled piperazine mono-substitution.
Caption: Workflow for selective mono-alkylation using a protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Benzyl 3-oxopiperazine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Benzyl 3-oxopiperazine-1-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Purification Attempt | Incomplete reaction, leading to the presence of starting materials such as piperazin-2-one. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of starting materials. - Consider adjusting reaction conditions (e.g., reaction time, temperature, or stoichiometry of reagents). |
| Presence of side-products from the reaction of benzyl chloroformate with moisture or other nucleophiles (e.g., benzyl alcohol, dibenzyl carbonate). | - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture. - Use anhydrous solvents. | |
| Oily Product Instead of a Solid | Presence of residual solvent. | - Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| The product may exist as a low-melting solid or an oil at room temperature. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Consider converting the product to a salt (e.g., hydrochloride) which may be more crystalline. | |
| Difficulty in Separating Product from Impurities by Column Chromatography | Co-elution of the product with impurities of similar polarity. | - Optimize the solvent system for column chromatography by screening various solvent mixtures using TLC. A common starting point for benzyl carbamates is a mixture of hexanes and ethyl acetate.[1] - Employ gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[1] |
| The compound may be unstable on silica gel. | - Consider using a different stationary phase, such as neutral or basic alumina. - Minimize the time the compound spends on the column by using flash chromatography. | |
| Poor Crystal Formation During Recrystallization | Incorrect choice of solvent. | - Perform a solvent screen with small amounts of the crude product to identify a suitable recrystallization solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold.[1] - Common solvents for the recrystallization of carbamates include ethanol, ethyl acetate/hexanes, and acetone/water.[1] |
| Solution is supersaturated or cooled too quickly. | - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. - If no crystals form, try adding a seed crystal or gently scratching the inner surface of the flask. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurities typically arise from the starting materials and reagents used in the synthesis. Based on the likely synthesis from piperazin-2-one and benzyl chloroformate, potential impurities include:
-
Piperazin-2-one: Unreacted starting material.
-
Benzyl chloroformate: Excess reagent.
-
Benzyl alcohol: Formed from the hydrolysis of benzyl chloroformate.
-
Dibenzyl carbonate: Formed from the reaction of benzyl chloroformate with benzyl alcohol.
Q2: What is a general strategy for the purification of crude this compound?
A2: A typical purification workflow involves an initial workup to remove water-soluble impurities, followed by either column chromatography or recrystallization. The choice between these two methods depends on the impurity profile and the physical state of the crude product.
Q3: What are some recommended solvent systems for column chromatography?
A3: For moderately polar compounds like this compound, a common stationary phase is silica gel.[1] The mobile phase is typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. A good starting point for TLC analysis to determine the optimal solvent ratio would be a 1:1 mixture of hexanes and ethyl acetate.
Q4: What are suitable solvents for recrystallization?
A4: The choice of recrystallization solvent is highly dependent on the specific impurities present. A solvent screen is always recommended. However, for compounds containing a carbamate functional group, common and effective solvents and solvent pairs include:
-
Ethanol
-
Ethyl acetate/Hexanes
-
Acetone/Water
-
Toluene
Q5: My purified product is a white to off-white solid. What is the expected melting point?
A5: The reported melting point for this compound is in the range of 117-121 °C.[2][3]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general method for the purification of crude this compound using silica gel column chromatography.
1. Thin Layer Chromatography (TLC) Analysis:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution onto a silica gel TLC plate.
- Develop the plate using various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find an eluent that provides good separation between the product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
2. Column Preparation:
- Prepare a slurry of silica gel in the chosen non-polar solvent of your eluent system.
- Pack a glass column with the slurry, ensuring there are no air bubbles.
- Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
- Carefully apply the sample to the top of the silica gel bed.
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
4. Elution and Fraction Collection:
- Begin eluting the column with the chosen solvent system.
- Collect fractions in test tubes or flasks.
- Monitor the elution of the product by TLC analysis of the collected fractions.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying solid crude this compound by recrystallization.
1. Solvent Selection:
- In separate small test tubes, add a small amount of the crude product.
- Add a few drops of different solvents (e.g., ethanol, ethyl acetate, acetone, toluene, water) to each tube.
- Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show poor solubility at room temperature.
- If a single solvent is not ideal, try a binary solvent system (e.g., ethyl acetate/hexanes).
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture until the solid completely dissolves.
3. Crystallization:
- Allow the solution to cool slowly to room temperature. Crystal formation should occur.
- To maximize the yield, further cool the flask in an ice bath.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
| Parameter | Typical Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [4] |
| Molecular Weight | 234.25 g/mol | [4] |
| Appearance | White to off-white solid/powder | [2][3] |
| Melting Point | 117-121 °C | [2][3] |
| Purity (Commercial) | >98% (HPLC) | [5] |
Visualizations
Caption: A decision-making workflow for the purification of this compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Buy this compound (EVT-296908) | 78818-15-2 [evitachem.com]
- 3. This compound | 78818-15-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Lead Sciences [lead-sciences.com]
overcoming solubility issues with Benzyl 3-oxopiperazine-1-carboxylate
Welcome to the technical support center for Benzyl 3-oxopiperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in experimental settings, with a primary focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterocyclic organic compound. It is frequently utilized as a building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic activities. Its piperazine core is a common scaffold in drug discovery.
Q2: What are the known solubility characteristics of this compound?
This compound is known to be poorly soluble in aqueous solutions. It exhibits better solubility in some organic solvents. For practical laboratory use, Dimethyl Sulfoxide (DMSO) is commonly used to prepare concentrated stock solutions.
Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer for a biological assay. What can I do?
This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in your assay to below its solubility limit in the final buffer.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO in the aqueous buffer can help maintain solubility. However, it is crucial to run appropriate vehicle controls to ensure the solvent is not affecting the biological outcome.
-
Use of surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to keep the compound in solution.
-
pH adjustment: Depending on the stability of the compound and the constraints of your assay, adjusting the pH of the buffer may alter the ionization state of the molecule and improve its solubility.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Problem: The compound is not dissolving in my chosen solvent.
Initial Checks:
-
Solvent Purity: Ensure that the solvent is of high purity and anhydrous, as contaminants or water can significantly impact solubility.
-
Compound Integrity: Verify the purity and integrity of your this compound. Impurities can sometimes affect solubility.
-
Temperature: Gently warming the mixture can increase the rate of dissolution and the solubility limit. Use a water bath and monitor the temperature to avoid decomposition.
-
Agitation: Ensure adequate mixing through vortexing or sonication. For stubborn solutes, a short period of sonication can be very effective.
Systematic Approach to Solvent Selection:
If initial attempts to dissolve the compound fail, a systematic approach to solvent selection is recommended. The following table provides estimated solubility data for this compound in a range of common laboratory solvents. Please note that these are estimates and empirical testing is always recommended.
| Solvent | Chemical Formula | Polarity Index | Estimated Solubility (mg/mL) at 25°C | Notes |
| Water | H₂O | 10.2 | < 0.1 | Poorly soluble. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 50 | Commonly used for stock solutions. Hygroscopic. |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | ~ 20-30 | Good solubility for organic reactions. |
| Methanol | CH₃OH | 5.1 | ~ 5-10 | Sparingly to moderately soluble. |
| Ethanol | C₂H₅OH | 4.3 | ~ 2-5 | Sparingly soluble. |
| Chloroform | CHCl₃ | 4.1 | ~ 15-25 | Good solubility for organic reactions. |
| Acetone | C₃H₆O | 5.1 | ~ 10-15 | Moderately soluble. |
| Acetonitrile | C₂H₃N | 5.8 | ~ 5-10 | Sparingly to moderately soluble. |
Disclaimer: The solubility values presented in this table are estimates based on the behavior of structurally similar compounds and general principles of organic chemistry. Actual solubility may vary depending on the specific experimental conditions, including temperature, purity of the compound and solvent, and the presence of other solutes.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 234.25 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 23.4 mg of this compound and transfer it to a clean, dry vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for N-Arylation using this compound
This protocol provides a general workflow for a Buchwald-Hartwig amination reaction, a common application for this compound in medicinal chemistry.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (0.02 eq), the ligand (0.04 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart for troubleshooting solubility problems.
Experimental Workflow for a Typical N-Arylation Reaction
Caption: A typical workflow for an N-arylation reaction.
Technical Support Center: Cbz Deprotection of Sensitive Substrates
Welcome to the Technical Support Center for Carboxybenzyl (Cbz) group deprotection. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of removing the Cbz protecting group, particularly from sensitive substrates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on alternative catalytic systems.
Troubleshooting Guides
This section addresses common issues encountered during Cbz deprotection experiments in a question-and-answer format.
Issue 1: Incomplete or Slow Catalytic Hydrogenolysis
Question: My standard catalytic hydrogenation (H₂, Pd/C) for Cbz deprotection is sluggish or fails to reach completion. What are the potential causes and how can I resolve this?
Answer: This is a frequent challenge in Cbz deprotection. Several factors can impede the reaction. A systematic approach to troubleshooting is recommended:
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and other impurities.[1][2] If your substrate contains sulfur, consider an alternative method not prone to poisoning, such as acidic or nucleophilic cleavage.[2]
-
Poor Catalyst Activity: The activity of Palladium on Carbon (Pd/C) can vary between batches and diminish over time.[1][2] Using a fresh batch of high-quality catalyst or increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can be beneficial.[3]
-
Insufficient Hydrogen: Atmospheric pressure of hydrogen may not be sufficient for all substrates.[2] Increasing the hydrogen pressure (e.g., to 50 psi or higher) can accelerate the reaction.[2][3]
-
Poor Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.[1][2] Ensure vigorous stirring or agitation.[1][2]
-
Product Inhibition: The deprotected amine product can sometimes coordinate with the palladium catalyst, thereby inhibiting its activity.[1][3] The addition of a small amount of a weak acid, such as acetic acid, can protonate the amine product, reducing its coordination to the catalyst.[1][3]
Issue 2: Unwanted Side Reactions and Byproduct Formation
Question: I am observing unexpected side products during my Cbz deprotection. How can I mitigate this?
Answer: The nature of the side products often points to the underlying issue and the best alternative method.
-
Reduction of Other Functional Groups: Standard catalytic hydrogenation can reduce other sensitive groups like alkenes, alkynes, nitro groups, and aryl halides.[2][4] For substrates with these functionalities, non-reductive methods are preferable.[2]
-
Acetylated Side Product in Acidic Deprotection: When using HBr in acetic acid, the deprotected amine can sometimes be acetylated by the solvent.[2]
-
Formation of Genotoxic Benzyl Iodide: The use of Lewis acids like Trimethylsilyl iodide (TMSI) for Cbz deprotection can generate benzyl iodide, a potent and potentially genotoxic alkylating agent.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the most common and mildest method for Cbz deprotection?
The most frequently employed method for Cbz deprotection is catalytic hydrogenolysis using palladium on carbon (Pd/C) with hydrogen gas.[2][7] It is generally considered the mildest and cleanest method, producing only toluene and carbon dioxide as byproducts.[7][9]
Q2: What are the advantages of transfer hydrogenation over standard catalytic hydrogenation?
Transfer hydrogenation uses a hydrogen donor like ammonium formate, formic acid, or cyclohexene in conjunction with a palladium catalyst.[4][7] Its main advantage is that it avoids the use of flammable and pressurized hydrogen gas, making it a safer option, especially for larger-scale reactions.[4][7]
Q3: When should I consider acidic cleavage for Cbz deprotection?
Acidic cleavage is particularly useful for substrates that contain functional groups sensitive to hydrogenation, such as alkenes or alkynes.[7][9] Reagents like HBr in acetic acid are effective, but for more sensitive substrates, milder conditions like AlCl₃ in HFIP are recommended.[2][5]
Q4: Are there methods to deprotect Cbz groups in the presence of other protecting groups like Boc or Fmoc?
Yes, the Cbz group is orthogonal to both Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethoxycarbonyl) protecting groups.[10][11] Catalytic hydrogenolysis is compatible with both Boc and Fmoc groups.[11] The Cbz group is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal.[10]
Q5: My substrate is sensitive to both hydrogenation and strong acids. What are my options?
For highly sensitive substrates, nucleophilic cleavage presents an excellent alternative.[9] A method using 2-mercaptoethanol with a base like potassium phosphate in a solvent such as N,N-dimethylacetamide (DMAC) is highly selective and avoids both reductive and strongly acidic conditions.[6][10]
Data Presentation: Comparison of Alternative Cbz Deprotection Methods
The following table summarizes the performance of various catalytic systems for Cbz deprotection, providing a comparative overview to aid in method selection.
| Catalyst System | Hydrogen Source / Reagent | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| 5-10% Pd/C | H₂ (gas, 1 atm to 3 bar) | MeOH or EtOH, Room Temp. | 4 - 72 hours | Variable, up to 95%+ | Advantages: Well-established, mild, neutral pH.[12] Disadvantages: Can be slow, catalyst quality varies, may affect other reducible groups.[12] |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Various Solvents | 4 hours - 6 days | 57 - 66% | Advantages: Often more effective for substrates prone to catalyst poisoning. Disadvantages: Can be slower than Pd/C. |
| Pd/C (Transfer Hydrogenation) | Ammonium Formate (HCOONH₄) | i-PrOH, Microwave | ~10 minutes | High | Advantages: Avoids H₂ gas, extremely rapid under microwave conditions.[12][13] Disadvantages: Requires a microwave reactor.[12] |
| AlCl₃ / HFIP | - | Room Temperature | 2 - 16 hours | >90% | Advantages: Excellent functional group tolerance (nitro, nitriles, halogens), avoids H₂ gas.[5][14][15] Disadvantages: Not compatible with Boc groups.[5] |
| 2-Mercaptoethanol + K₃PO₄ | 2-Mercaptoethanol | DMAc, 75 °C | Not specified | High | Advantages: Ideal for substrates with sulfur or other groups that poison Pd catalysts.[6][12] Disadvantages: Requires elevated temperature and basic conditions.[12] |
| Nickel Boride (in situ) | NaBH₄ + NiCl₂·6H₂O | MeOH, Room Temp. | Not specified | High | Advantages: Chemoselective, unaffected by chloro, bromo, ester, and amide groups.[12][16] Disadvantages: Requires in situ generation of the active reagent.[12] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
This method is a safer alternative to using hydrogen gas.[4]
-
Preparation: Dissolve the Cbz-protected compound (1.0 equivalent) in methanol (or another suitable solvent) in a round-bottom flask.[4]
-
Reagent Addition: Add ammonium formate (4-5 equivalents) to the solution.[4]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight relative to the substrate).[4]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS.[4]
-
Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[4] The filtrate is then concentrated under reduced pressure to yield the deprotected amine.[4]
Protocol 2: Acidic Cleavage using AlCl₃ in Hexafluoroisopropanol (HFIP)
This protocol is particularly useful for substrates with reducible functional groups.[2][5]
-
Preparation: Dissolve the Cbz-protected amine (1 equivalent) in HFIP.[2]
-
Reagent Addition: Add AlCl₃ (2-3 equivalents) to the solution at room temperature.[2]
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[2]
-
Work-up and Isolation: Once the reaction is complete, dilute the mixture with a solvent like dichloromethane (DCM) and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][5] The organic layer is then separated, washed, dried, and concentrated.[2][5] The crude product can be purified by column chromatography if necessary.[2]
Protocol 3: Nucleophilic Cleavage using 2-Mercaptoethanol
This is a highly selective method suitable for sensitive substrates.[2][6]
-
Preparation: To a solution of the Cbz-protected amine (1 equivalent) in N,N-dimethylacetamide (DMAC), add potassium phosphate (e.g., 2-4 equivalents).[1]
-
Reagent Addition: Add 2-mercaptoethanol (e.g., 2 equivalents).[1]
-
Reaction: Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[1]
-
Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated.[1]
Visualizations
Caption: Decision tree for selecting a Cbz deprotection method.
Caption: Troubleshooting workflow for incomplete hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Racemization During Piperazine Functionalization
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing racemization during the functionalization of piperazine-containing molecules. Maintaining stereochemical integrity is critical for the efficacy and safety of pharmaceutical compounds. This guide will help you diagnose and resolve common issues leading to loss of stereochemical purity in your experiments.
Section 1: Functionalization of Carboxylic Acid-Substituted Piperazines (Amide Bond Formation)
This is a common scenario where a chiral center is located on a substituent attached to the piperazine ring, often an amino acid-like fragment. Racemization at the α-carbon to the carboxylic acid is a significant risk during amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue when functionalizing my chiral piperazine derivative?
A1: Racemization is the conversion of a pure enantiomer (a single 3D isomer) into an equal mixture of both enantiomers (a racemic mixture). In the context of a chiral carboxylic acid-substituted piperazine, the chiral center is typically the carbon atom adjacent to the carboxyl group. The activation of this carboxylic acid for amide bond formation increases the acidity of the proton on this α-carbon. If this proton is removed by a base, a planar, achiral enolate intermediate can form, leading to a loss of the original stereochemistry upon reaction. This is critically important as the biological activity of many drugs is highly dependent on their specific 3D structure; the presence of the undesired stereoisomer can result in reduced efficacy or unwanted side effects.[1]
Q2: What is the primary chemical mechanism responsible for racemization during the coupling of N-protected amino acids or similar chiral carboxylic acids?
A2: The most prevalent mechanism for racemization during these coupling reactions is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This occurs when the activated carboxyl group of the N-protected acid cyclizes. The proton at the chiral α-carbon of this oxazolone ring is highly acidic and is easily abstracted by a base present in the reaction mixture. The resulting achiral intermediate can then be attacked by the amine nucleophile, producing a mixture of both stereoisomers. A less common pathway is direct enolization, where a strong base directly removes the α-proton from the activated acid.[1]
Q3: Which experimental factors have the most significant impact on the degree of racemization?
A3: Several factors critically influence the extent of racemization. The most important are:
-
Choice of Coupling Reagent and Additives: Different coupling reagents have varying propensities to cause racemization.
-
Base: The strength and steric hindrance of the base used are crucial.
-
Temperature: Higher temperatures generally increase the rate of racemization.[1]
-
Pre-activation Time: The duration for which the carboxylic acid is activated before the addition of the amine can significantly impact racemization.[1]
-
Solvent: The polarity of the solvent can influence the reaction pathways.
Troubleshooting Guide: Amide Bond Formation
Issue: My final product is a mixture of diastereomers/enantiomers after a coupling reaction.
| Symptom | Potential Cause | Recommended Solution |
| Using a carbodiimide (EDC, DIC) without an additive. | High risk of oxazolone formation and subsequent racemization. | Add a racemization-suppressing additive such as OxymaPure or HOAt. HOBt is also effective but generally less so than HOAt. |
| Using a strong, non-sterically hindered base like triethylamine (TEA). | The base is strong enough to abstract the acidic α-proton from the oxazolone intermediate or the activated ester. | Switch to a more sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine. |
| Running the reaction at room temperature or elevated temperatures. | The rate of racemization increases with temperature. | Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to warm slowly to room temperature if necessary.[1] |
| Long pre-activation time before adding the amine. | The activated carboxylic acid has more time to form the oxazolone intermediate and racemize in the presence of a base. | Minimize the pre-activation time to 1-5 minutes. Alternatively, add the coupling reagent to the mixture of the acid, amine, and additive, with the base being the last component added.[1] |
Data Presentation: Coupling Reagent Efficacy
The choice of coupling reagent and additive significantly impacts the level of racemization. The following table provides a general comparison of common coupling systems in suppressing racemization.
| Coupling Reagent | Additive | Typical Racemization Level | Notes |
| DIC / EDC | None | High | Not recommended for chiral acids without an additive. |
| DIC / EDC | HOBt | Low to Moderate | A classic method that significantly reduces racemization. |
| DIC / EDC | HOAt | Low | Generally more effective than HOBt in suppressing racemization. |
| DIC / EDC | OxymaPure | Very Low | An excellent non-explosive alternative to HOBt/HOAt. |
| HATU / HBTU | None | Low | Generally effective at suppressing racemization. |
| COMU | None | Very Low | Often considered one of the best reagents for minimizing racemization with sensitive substrates. |
Note: The actual percentage of racemization can vary depending on the specific substrate, base, solvent, and temperature.
Experimental Protocol: Minimized Racemization Amide Coupling
This protocol is designed to minimize racemization during the formation of an amide bond with a chiral carboxylic acid-substituted piperazine.
Materials:
-
N-protected chiral piperazine carboxylic acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
HATU (1.0 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected chiral piperazine carboxylic acid and the amine component in the anhydrous solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU to the cooled solution and stir for 1-2 minutes.
-
Add DIPEA dropwise to the mixture.
-
Stir the reaction at 0 °C for 30 minutes.
-
Allow the reaction to slowly warm to room temperature and continue stirring for an additional 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Upon completion, proceed with a standard aqueous work-up and purification.[1]
Visualization: Racemization Pathway and Troubleshooting
Caption: Mechanism of racemization and key troubleshooting points.
Section 2: C-H Functionalization of Chiral Piperazines
Direct functionalization of a C-H bond on the piperazine ring can be a powerful tool, but it also poses a risk to existing stereocenters, either on the ring itself or on a substituent.
Frequently Asked Questions (FAQs)
Q1: I am attempting a C-H lithiation on my N-Boc protected piperazine, but I am getting a racemic or diastereomeric mixture. What is causing this?
A1: Racemization during C-H lithiation can occur if the lithiated intermediate is not configurationally stable under the reaction conditions. The nature of the base, solvent, temperature, and the duration of the lithiation can all influence the stereochemical outcome. Using a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, in conjunction with an organolithium base like s-BuLi, is a common strategy to achieve asymmetric deprotonation and control the stereochemistry.[2] The choice of the N-substituent on the other nitrogen of the piperazine ring can also significantly impact the diastereoselectivity.
Q2: Can the choice of electrophile affect the stereochemical outcome of my C-H functionalization?
A2: Yes, surprisingly, the electrophile has been shown to play a significant role in the yield and enantioselectivity of asymmetric lithiation-trapping reactions of N-Boc piperazines.[3][4] The mechanism of trapping can influence the final stereochemistry. For some electrophiles, a "diamine switch" strategy, where a different diamine is added after the initial lithiation, has been shown to improve enantioselectivity.[3]
Troubleshooting Guide: C-H Functionalization
Issue: Low diastereoselectivity or enantioselectivity in the C-H functionalization of my chiral piperazine.
| Symptom | Potential Cause | Recommended Solution |
| Racemic product from lithiation/trapping. | The lithiated intermediate is racemizing before trapping. | Use a chiral ligand like (-)-sparteine or a (+)-sparteine surrogate with s-BuLi to induce asymmetry. |
| Low diastereoselectivity. | The directing group or existing stereocenter is not effectively controlling the approach of the reagents. The distal N-substituent may be too small. | Use a bulkier N-substituent on the distal nitrogen to improve diastereoselectivity. An α-methylbenzyl group can act as a chiral auxiliary. |
| Poor enantioselectivity with a specific electrophile. | The trapping step may be eroding the stereochemical purity of the lithiated intermediate. | Consider a "diamine switch" strategy, where a different ligand is added before the electrophile. |
| Epimerization under photocatalyzed conditions. | Reversible hydrogen atom transfer (HAT) can lead to epimerization to the thermodynamically more stable isomer. | Carefully control the reaction time and temperature. In some cases, epimerization is used to selectively form the more stable diastereomer. |
Data Presentation: Diastereoselective C-H Lithiation
The diastereomeric ratio (d.r.) in C-H lithiation can be influenced by the chiral auxiliary and the electrophile used.
| N-Substituent (Chiral Auxiliary) | Electrophile | Diastereomeric Ratio (d.r.) |
| (R)-α-methylbenzyl | MeI | 95:5 |
| (R)-α-methylbenzyl | PhCHO | 90:10 |
| (R)-α-methylbenzyl | TMSCl | >95:5 |
Data is illustrative and based on typical outcomes for asymmetric lithiation-trapping reactions.
Experimental Protocol: Asymmetric Lithiation of N-Boc-Piperazine
This protocol describes a general procedure for the enantioselective C-H functionalization of an N-Boc protected piperazine.
Materials:
-
N-Boc-N'-alkylpiperazine (1.0 eq)
-
(-)-sparteine (1.2 eq)
-
s-BuLi (1.2 eq) in cyclohexane
-
Anhydrous solvent (e.g., toluene or THF)
-
Electrophile (1.5 eq)
Procedure:
-
To a solution of N-Boc-N'-alkylpiperazine and (-)-sparteine in the anhydrous solvent at -78 °C under an inert atmosphere, add s-BuLi dropwise.
-
Stir the solution at -78 °C for the optimized lithiation time (typically 1-3 hours, can be monitored by in situ IR).
-
Add the electrophile and continue to stir at -78 °C for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualization: Asymmetric C-H Functionalization Workflow
Caption: Workflow for asymmetric C-H lithiation of N-Boc piperazines.
Section 3: N-Alkylation of Chiral Piperazines
When a chiral piperazine is N-alkylated, there is a risk of epimerization at a pre-existing stereocenter, particularly if it is α to the nitrogen being functionalized.
Frequently Asked Questions (FAQs)
Q1: I am observing epimerization at a carbon stereocenter on my piperazine ring after N-alkylation. Why is this happening?
A1: Epimerization during N-alkylation can occur if the reaction conditions are harsh enough to cause deprotonation and reprotonation at an adjacent stereocenter. This is more likely if the proton at the stereocenter is acidic. Strong bases and high temperatures can promote this side reaction. The nature of the solvent can also play a role in stabilizing any charged intermediates that could lead to epimerization.
Q2: How can I minimize epimerization during the N-alkylation of my chiral piperazine?
A2: To minimize epimerization, it is advisable to use the mildest possible reaction conditions. This includes:
-
Using a weaker base: If a base is required, use a non-nucleophilic, moderately strong base.
-
Lowering the reaction temperature: Perform the alkylation at the lowest temperature that allows for a reasonable reaction rate.
-
Choosing an appropriate solvent: The solvent should be chosen to ensure good solubility of all reactants without promoting side reactions.
-
Using a more reactive alkylating agent: This can allow for lower reaction temperatures and shorter reaction times, reducing the window for epimerization.
Troubleshooting Guide: N-Alkylation
Issue: Epimerization of a stereocenter adjacent to the nitrogen being alkylated.
| Symptom | Potential Cause | Recommended Solution |
| Formation of a diastereomeric mixture upon N-alkylation. | The reaction conditions are promoting epimerization of the adjacent stereocenter. | Use milder reaction conditions: lower the temperature, use a less aggressive base, and shorten the reaction time. |
| Product decomposition alongside epimerization. | The reaction conditions are too harsh, leading to multiple side reactions. | Screen different solvents and bases to find a system that provides a clean reaction at a lower temperature. Consider using a more reactive electrophile to accelerate the desired reaction. |
Visualization: N-Alkylation Decision Tree
Caption: Troubleshooting decision tree for N-alkylation induced epimerization.
References
Validation & Comparative
A Comparative Guide to Benzyl 3-oxopiperazine-1-carboxylate and Boc-3-oxopiperazine in Synthesis
Published: December 25, 2025
In the landscape of modern drug discovery and organic synthesis, piperazine scaffolds are of paramount importance. Among the most versatile building blocks for introducing this motif are N-protected 3-oxopiperazines. This guide provides a detailed, data-supported comparison of two of the most common variants: Benzyl 3-oxopiperazine-1-carboxylate (Cbz-3-oxopiperazine) and tert-butyl 3-oxopiperazine-1-carboxylate (Boc-3-oxopiperazine). The choice between these two reagents is critical and is primarily dictated by the stability of the protecting group under planned downstream reaction conditions.
Overview and Physicochemical Properties
Both Cbz- and Boc-protected 3-oxopiperazines serve as invaluable synthons, featuring a lactam structure and a protected secondary amine. This arrangement allows for selective functionalization at the unprotected N4 nitrogen atom. While both are typically white solids with good stability for storage and handling, their core difference lies in the nature of their protecting groups, which dictates their application in multi-step syntheses.[1]
| Property | This compound (Cbz) | Boc-3-oxopiperazine |
| IUPAC Name | This compound[2] | tert-butyl 3-oxopiperazine-1-carboxylate |
| Synonyms | 1-Cbz-3-oxopiperazine, 4-Cbz-piperazin-2-one[2] | 1-Boc-3-oxopiperazine[1] |
| Molecular Weight | 234.25 g/mol [2] | 200.24 g/mol |
| Appearance | White solid[1] | White solid[1] |
| Core Utility | Versatile building block for complex molecules[1] | Versatile building block for complex molecules[1] |
Synthesis of the Building Blocks
The preparation of both building blocks is straightforward and efficient. Boc-3-oxopiperazine is commonly synthesized by reacting piperazin-2-one with di-tert-butyl dicarbonate (Boc₂O), a reaction that proceeds to completion in approximately 3 hours at room temperature and typically results in a quantitative yield.[1] The synthesis of Cbz-3-oxopiperazine follows a similar logic, using benzyl chloroformate (Cbz-Cl) as the protecting group source.
Table 1: Representative Synthesis of Boc-3-oxopiperazine [1]
| Starting Material | Reagent | Solvent | Time | Yield |
| Piperazine-2-one (10.4 mmol) | Di-tert-butyl dicarbonate (11.4 mmol) | CH₂Cl₂ | 3 h | Quantitative |
Performance in Synthetic Applications
The primary distinction between Cbz- and Boc-3-oxopiperazine emerges during their use in synthetic sequences, particularly concerning their reactivity and deprotection conditions.
N-Alkylation Reactions
Both synthons readily undergo N-alkylation at the unprotected secondary amine (N4 position). This reaction is crucial for introducing diversity and building the target molecule's scaffold. The choice of base and solvent is critical for success, with combinations like sodium hydride (NaH) in DMF or potassium carbonate (K₂CO₃) in various solvents being common.[3][4]
Table 2: Comparison of N-Alkylation Reaction Conditions
| Substrate | Alkylating Agent | Base / Solvent | Conditions | Product | Yield | Reference |
| N-Boc-3-oxopiperazine (1.75 mmol) | Iodomethane | NaH / DMF | Room Temp, overnight | tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate | 73% | [3] |
| This compound (42.7 mmol) | tert-butyl 3-((methylsulfonyloxy)methyl)azetidine-1-carboxylate | NaH / NMP | 0°C, 30 min | Benzyl 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-3-oxopiperazine-1-carboxylate | Not specified | [4] |
Deprotection: The Critical Difference
The strategic choice between Cbz and Boc protection hinges on the required deprotection method and the functional group tolerance of the molecule being synthesized.
Boc-3-oxopiperazine: The Boc group is famously acid-labile.[5] It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[6][7][8] This method is fast and efficient but is incompatible with other acid-sensitive functional groups within the molecule. The mechanism involves the formation of a tert-butyl cation, which can potentially lead to side reactions like alkylation on electron-rich aromatic rings if scavengers are not used.[9]
Cbz-3-oxopiperazine: The Cbz group is stable to acidic and basic conditions but is typically removed by catalytic hydrogenation.[10] This process involves reacting the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C).[10][11] This method is exceptionally mild and clean, yielding toluene and carbon dioxide as byproducts. A safer alternative to hydrogen gas is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate or cyclohexene.[11][12][13] However, hydrogenation is incompatible with functional groups that can be reduced, such as alkenes, alkynes, or some nitro groups.[14] For substrates sensitive to hydrogenation, acidic cleavage of the Cbz group is also possible, though it may require harsher conditions than Boc removal.[15][16]
Figure 1. Key deprotection pathways for Boc and Cbz protected 3-oxopiperazines.
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-3-oxopiperazine[1]
-
A mixture of piperazine-2-one (1.037 g, 10.4 mmol) is prepared in 52 mL of dichloromethane (CH₂Cl₂).
-
Di-tert-butyl dicarbonate (2.5 g, 11.4 mmol) is added to the mixture.
-
The reaction is stirred at room temperature. The mixture becomes homogeneous after approximately 3 hours, indicating complete consumption of the starting material.
-
The reaction mixture is then diluted with additional CH₂Cl₂ and the organic layer is washed with water.
-
The solvent is removed in vacuo, yielding the product as a white solid with a quantitative yield.[1]
Protocol 2: General N-Alkylation of N-Boc-3-oxopiperazine[3]
-
To a three-neck flask containing N-Boc-3-oxopiperazine (350 mg, 1.75 mmol) is added anhydrous DMF (10 mL).
-
Under a nitrogen atmosphere, sodium hydride (NaH, 90 mg, 2.25 mmol) is added, and the mixture is stirred for 60 minutes.
-
The desired alkylating agent (e.g., iodomethane) is added dropwise, and the reaction proceeds at room temperature overnight.
-
The solvent is evaporated under reduced pressure. The residue is partitioned between ethyl acetate and water, and the organic layer is extracted.
-
The organic layer is concentrated, and the crude product is purified by column chromatography.
Protocol 3: Cbz Deprotection via Catalytic Transfer Hydrogenation[11]
-
Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.
-
Add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.
-
Add ammonium formate (3-5 equivalents) as the hydrogen donor.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
Strategic Selection Guide
The decision to use Cbz- or Boc-3-oxopiperazine is a strategic one based on the overall synthetic plan. The following decision tree illustrates the logical workflow for selecting the appropriate reagent.
Figure 2. Decision workflow for selecting between Cbz and Boc protection.
Conclusion
Both this compound and Boc-3-oxopiperazine are highly effective and indispensable tools in medicinal chemistry and organic synthesis. Neither is universally superior; their value is context-dependent.
-
Boc-3-oxopiperazine is the reagent of choice when the synthetic route involves hydrogenation-sensitive groups and the final product or intermediates are stable to acid. Its deprotection is typically rapid and straightforward.[5][6]
-
Cbz-3-oxopiperazine is ideal for syntheses involving acid-sensitive functionalities. The standard deprotection via catalytic hydrogenation is exceptionally mild and selective, provided no reducible groups are present.[10][11][14]
A careful analysis of the planned synthetic route and the chemical stability of all intermediates is essential for making the optimal choice between these two powerful building blocks.
References
- 1. 1-Boc-3-oxopiperazine (76003-29-7) for sale [vulcanchem.com]
- 2. This compound | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN107098886B - Quinazolinone PARP-1/2 inhibitor containing piperazinone and its preparation method, pharmaceutical composition and use - Google Patents [patents.google.com]
- 4. US10961233B2 - Oxazole derivatives for use in the treatment of cancer - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. scientificupdate.com [scientificupdate.com]
- 15. tdcommons.org [tdcommons.org]
- 16. Cbz-Protected Amino Groups [organic-chemistry.org]
A Comparative Analysis of Piperazine Protecting Group Strategies for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the strategic use of protecting groups for the piperazine moiety is a critical consideration in multi-step organic synthesis. The symmetrical nature of piperazine presents a unique challenge in achieving selective mono-functionalization. This guide provides an objective comparison of common piperazine protecting group strategies, supported by experimental data, to aid in the rational selection of the most suitable approach for a given synthetic route.
The piperazine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its two nitrogen atoms offer opportunities for modulating physicochemical properties and engaging with biological targets.[1] The effective use of protecting groups is paramount to unlocking the full potential of this versatile heterocycle. This guide will delve into a comparative analysis of key protecting groups, focusing on their introduction, deprotection, stability, and orthogonality.
Comparative Data of Common Piperazine Protecting Groups
The selection of a protecting group is often a trade-off between ease of introduction, stability to various reaction conditions, and the mildness of its removal. The following table summarizes key quantitative data for the most frequently employed piperazine protecting groups.
| Protecting Group | Reagent for Introduction | Typical Yield (%) | Typical Reaction Time | Deprotection Conditions | Typical Yield (%) | Typical Reaction Time |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | >90 | 1 - 4 h | Strong Acid (e.g., TFA, HCl)[1] | >90 | 1 - 4 h[2] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | >90 | 1 - 3 h | H₂/Pd/C[3] | >90 | 1 - 3 h |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | 85 - 95 | 2 - 6 h | Mild Base (e.g., 20% Piperidine in DMF)[3] | >95 | 30 - 60 min[3] |
| Trityl (Triphenylmethyl) | Trityl chloride (Trt-Cl) | 80 - 90 | 12 - 24 h | Mild Acid (e.g., Formic acid, TFA)[4] | 85 - 95 | 3 min - 2 h[5] |
| Tfa (Trifluoroacetyl) | Trifluoroacetic anhydride | >90 | 1 - 2 h | Mild Base (e.g., K₂CO₃, NH₃ in MeOH) | >90 | 1 - 3 h |
Table 1: Comparison of Quantitative Data for Common Piperazine Protecting Groups. This table provides a summary of typical yields and reaction times for the introduction and removal of various protecting groups on piperazine. The data is compiled from various sources and represents typical experimental outcomes.
Orthogonality and Stability
A key consideration in complex syntheses is the concept of orthogonality, which allows for the selective removal of one protecting group in the presence of others.[1] The stability of a protecting group to different reaction conditions determines its compatibility with the planned synthetic steps.
| Protecting Group | Acid Stability | Base Stability | Reductive Stability (H₂/Pd) |
| Boc | Labile[1] | Stable[1] | Stable[1] |
| Cbz | Stable | Stable | Labile[3] |
| Fmoc | Stable[3] | Labile[3] | Stable |
| Trityl | Very Labile[4] | Stable | Stable |
| Tfa | Stable | Labile | Stable |
Table 2: Stability and Orthogonality of Common Piperazine Protecting Groups. This table outlines the stability of different protected piperazines under common reaction conditions, highlighting their orthogonal nature.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the introduction and deprotection of key piperazine protecting groups.
Boc Protection of Piperazine
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperazine (2.0 eq) in DCM.
-
To the stirred solution, add a solution of (Boc)₂O (1.0 eq) in DCM dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperazine.[2]
Boc Deprotection
Materials:
-
N-Boc-piperazine derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc-piperazine derivative in DCM.
-
Add an excess of the acidic solution (e.g., 20% TFA in DCM or 4M HCl in dioxane) at room temperature.[2]
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.[2]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and basify with saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6]
-
Filter and concentrate under reduced pressure to obtain the deprotected piperazine.[6]
Cbz Protection of Piperazine
Materials:
-
Piperazine
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM) or a biphasic system with aqueous sodium carbonate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve piperazine (5.0 eq) in a suitable solvent such as DCM or a biphasic system with aqueous sodium carbonate.[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.0 eq) dropwise while vigorously stirring.[3]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove excess piperazine and salts.
-
Extract the product with an organic solvent, dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure.[3]
Cbz Deprotection (Hydrogenolysis)
Materials:
-
N-Cbz protected piperazine derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol, ethanol, or ethyl acetate
-
Hydrogen balloon or hydrogenation apparatus
Procedure:
-
Dissolve the N-Cbz protected piperazine derivative in a suitable solvent.[3]
-
Add a catalytic amount of 10% Pd/C.[3]
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst and rinse the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.[3]
Fmoc Deprotection
Materials:
-
N-Fmoc protected piperazine derivative
-
Anhydrous dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the N-Fmoc protected piperazine derivative in anhydrous DMF.[3]
-
Add piperidine to the solution to create a 20% (v/v) mixture.[3]
-
Stir the reaction at room temperature for 30-60 minutes.[3]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess piperidine under high vacuum.[3]
Trityl Deprotection
Materials:
-
N-trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or Formic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-trityl-protected substrate in anhydrous DCM.[4]
-
Add TFA (2.0 - 10.0 equiv) or formic acid dropwise at room temperature.[4][5]
-
Monitor the reaction progress by TLC or LC-MS, typically complete within 1-4 hours for TFA or 3 minutes to 2 hours for formic acid.[4][5]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[4]
-
Filter and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.[4]
Visualization of a High-Throughput Screening Workflow
Piperazine derivatives are frequently employed in the discovery of new therapeutics, particularly as ligands for G-protein coupled receptors (GPCRs).[7] High-throughput screening (HTS) is a common strategy to identify lead compounds from large chemical libraries. The following diagram illustrates a typical workflow for an HTS campaign targeting a GPCR.
Caption: High-throughput screening workflow for a piperazine-based compound library targeting a GPCR.
This guide provides a foundational understanding of the key considerations when selecting a protecting group strategy for piperazine in the context of drug discovery and development. The choice of protecting group will ultimately depend on the specific requirements of the synthetic route, including the nature of other functional groups present and the desired orthogonality. By carefully considering the data and protocols presented, researchers can make informed decisions to streamline their synthetic efforts and accelerate the discovery of novel therapeutics.
References
A Comparative Guide to the Validation of Synthesized Piperazine Compounds by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of synthesized piperazine compounds against alternative analytical methods. The information presented is supported by experimental data to assist researchers in selecting the most appropriate analytical technique for their specific needs, ensuring the quality, purity, and potency of newly synthesized piperazine derivatives.
Introduction to Piperazine Compound Validation
Piperazine and its derivatives are a significant class of organic compounds with wide applications in the pharmaceutical industry, from active pharmaceutical ingredients (APIs) to synthetic intermediates.[1] The validation of these synthesized compounds is a critical step in drug discovery and development to ensure their identity, purity, and quality. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering robust, precise, and accurate quantitative analysis.[2][3] However, alternative methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) present their own advantages and are often used as complementary techniques.[4][5]
Comparison of Analytical Techniques
The choice of analytical technique for the validation of synthesized piperazine compounds depends on several factors, including the specific properties of the molecule, the required sensitivity, and the available instrumentation. While HPLC with UV detection is a widely accessible and reliable method, it may require derivatization for piperazine compounds that lack a strong chromophore.[5][6] In contrast, LC-MS offers superior sensitivity and selectivity without the need for derivatization, making it ideal for the analysis of complex matrices and trace impurities.[5][7] GC-MS is a powerful tool for volatile and thermally stable piperazine derivatives.[8]
Table 1: Comparison of Analytical Techniques for Piperazine Compound Validation
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Chromatographic separation with UV absorbance detection.[5] | Chromatographic separation followed by mass analysis of precursor and product ions.[5] | Separation of volatile compounds in the gas phase followed by mass analysis.[8] |
| Advantages | Readily available instrumentation, robust for routine analysis.[5] | High sensitivity and selectivity, capable of analyzing complex matrices, no derivatization needed.[5][9] | High resolution for volatile and thermally stable compounds.[8] |
| Disadvantages | May require derivatization for piperazine compounds lacking a strong chromophore, lower sensitivity for byproducts.[5][10] | Higher equipment cost and complexity.[5] | Derivatization often required for non-volatile compounds, potential for thermal degradation.[5] |
| Typical Application | Purity assessment and quantification of the main synthesized component. | Impurity profiling, metabolite identification, and quantification in complex samples.[9] | Analysis of volatile piperazine analogues and related substances.[8] |
HPLC Method Validation: Performance and Acceptance Criteria
The validation of an HPLC method is essential to demonstrate its suitability for the intended purpose. The validation process involves evaluating several performance characteristics as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12]
Table 2: HPLC Validation Parameters and Typical Acceptance Criteria for Piperazine Compounds
| Validation Parameter | Description | Typical Acceptance Criteria (as per ICH Q2) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[11] | The analyte peak should be well-resolved from impurities and degradation products. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[11] | Correlation coefficient (r²) ≥ 0.999 over a defined range.[2] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11] | For assays: 80-120% of the test concentration. For impurities: Reporting threshold to 120% of the specification.[1][13] |
| Accuracy | The closeness of test results to the true value.[11] | 98-102% recovery for the assay of the main component.[14] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] | Repeatability (Intra-assay): RSD ≤ 2%. Intermediate Precision: RSD ≤ 2%.[1][3] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[15] | Signal-to-noise ratio of 3:1.[15] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15] | Signal-to-noise ratio of 10:1.[4] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3] | No significant change in results with minor variations in parameters like mobile phase composition (±2%), pH, or column temperature (±5°C).[16] |
Experimental Protocol: HPLC Validation of a Synthesized Piperazine Compound
This section outlines a general protocol for the validation of an HPLC method for a newly synthesized piperazine derivative.
Materials and Reagents
-
Synthesized piperazine compound (analyte)
-
Reference standard of the piperazine compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate, acetate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, triethylamine)
-
Derivatizing agent (if required, e.g., NBD-Cl).[6]
Instrumentation and Chromatographic Conditions
-
HPLC system with a suitable detector (e.g., UV/Vis or Diode Array Detector - DAD).[17]
-
Analytical column (e.g., C18 reversed-phase column).[17]
-
Mobile Phase: A suitable mixture of organic solvent and aqueous buffer, delivered isocratically or as a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Controlled, e.g., 25°C.
-
Injection Volume: e.g., 10 µL.
-
Detection Wavelength: Determined by the UV spectrum of the analyte or its derivative.
Validation Procedure
a. Specificity:
-
Analyze blank samples (diluent), placebo (if in a formulation), and samples of known related substances and degradation products.
-
Stress the analyte under acidic, basic, oxidative, thermal, and photolytic conditions to generate degradation products.[15]
-
Demonstrate that the analyte peak is free from interference from any of these components.
b. Linearity:
-
Prepare a series of at least five standard solutions of the analyte over the desired concentration range (e.g., 50% to 150% of the target assay concentration).[11]
-
Inject each standard in triplicate and construct a calibration curve by plotting the mean peak area against the concentration.
-
Calculate the correlation coefficient, y-intercept, and slope of the regression line.
c. Accuracy:
-
Perform recovery studies by spiking a placebo or a known matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[11]
-
Calculate the percentage recovery at each level.
d. Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[18]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results.
e. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio of the analyte peak.
-
Alternatively, use the standard deviation of the response and the slope of the calibration curve.
f. Robustness:
-
Introduce small, deliberate variations to the method parameters, such as the mobile phase composition, pH, column temperature, and flow rate.
-
Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, and resolution).
Experimental Workflow and Data Presentation
The following diagram illustrates the typical workflow for the validation of a synthesized piperazine compound using HPLC.
Caption: Experimental workflow for HPLC method validation of synthesized piperazine compounds.
Conclusion
The validation of synthesized piperazine compounds is a critical quality control step in pharmaceutical development. HPLC is a powerful and widely used technique for this purpose, providing reliable and accurate results when properly validated according to ICH guidelines. While alternative methods like LC-MS and GC-MS offer specific advantages in terms of sensitivity and applicability to different types of piperazine derivatives, HPLC remains a fundamental tool for routine purity assessment and quantification. The choice of the most suitable analytical method should be based on a thorough evaluation of the compound's properties, the analytical requirements, and the available resources.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. [PDF] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. mdpi.com [mdpi.com]
- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Analytical Methods for Monitoring Benzyl 3-oxopiperazine-1-carboxylate Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis and modification of piperazine-based scaffolds, the ability to accurately monitor reaction progress is paramount. Benzyl 3-oxopiperazine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. Effective monitoring ensures optimal reaction time, maximizes yield, and minimizes the formation of impurities. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring reactions involving this compound, supported by representative experimental data and detailed methodologies.
Comparison of Analytical Methods
The choice of an analytical method for reaction monitoring depends on several factors, including the required sensitivity, selectivity, speed, and the type of information needed. While LC-MS is a powerful and versatile tool, other techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct advantages in specific contexts.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of various analytical methods for monitoring the conversion of this compound to its deprotected form, 3-oxopiperazine.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS | qNMR |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | 50 - 500 ng/mL | 10 - 100 ng/mL (with derivatization) | 0.1 - 1 mg/mL |
| Analysis Time per Sample | 2 - 10 minutes | 5 - 15 minutes | 10 - 30 minutes | 5 - 20 minutes |
| Selectivity | Very High | Moderate to High | High | Moderate |
| Quantitative Accuracy | High (with internal standard) | Good | Good (with internal standard) | Very High (absolute quantification) |
| Instrumentation Cost | High | Low to Moderate | Moderate | Very High |
Qualitative Feature Comparison
| Feature | LC-MS/MS | HPLC-UV | GC-MS | qNMR |
| Information Provided | Molecular Weight & Fragmentation | Retention Time & UV Absorbance | Retention Time & Fragmentation | Chemical Structure & Molar Ratio |
| Sample Throughput | High | High | Moderate | Low to Moderate |
| Requirement for Volatility | No | No | Yes | No |
| Requirement for Chromophore | No | Yes | No | No |
| Structural Elucidation | Good (Tandem MS) | Poor | Good | Excellent |
| Ease of Use | Moderate | Easy | Moderate | Requires Expertise |
Signaling Pathways and Experimental Workflows
A common reaction involving this compound is the removal of the benzyl carbamate (Cbz) protecting group to yield 3-oxopiperazine. This deprotection is typically achieved through catalytic hydrogenation.
Caption: Reaction scheme for the deprotection of this compound.
The progress of this reaction can be effectively monitored by observing the decrease in the starting material peak and the concurrent increase in the product peak.
The general workflow for monitoring this reaction using LC-MS is depicted below.
A Researcher's Guide to Chiral HPLC Analysis for Enantiomeric Excess Determination of Piperazine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral piperazine derivatives. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most robust and widely used technique for this purpose. This guide provides an objective comparison of chiral HPLC methods for the analysis of various piperazine derivatives, supported by experimental data and detailed protocols.
The selection of the appropriate chiral stationary phase and mobile phase is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and frequently employed for a broad range of chiral compounds, including piperazine derivatives.
Comparative Analysis of Chiral HPLC Methods
The following tables summarize the performance of different chiral HPLC methods for the enantiomeric separation of specific piperazine derivatives. The key parameters for comparison include the chiral stationary phase, mobile phase composition, and the resulting chromatographic resolution.
Case Study 1: Meclizine
Meclizine is a first-generation antihistamine of the piperazine class, possessing a single chiral center. The enantioselective separation of its enantiomers is crucial for pharmacokinetic and pharmacodynamic studies.
| Parameter | Method A | Method B |
| Piperazine Derivative | Meclizine | Meclizine |
| Chiral Stationary Phase | Chiralpak IA | Chiralpak ID |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water/Ammonia (90:10:0.1, v/v/v) | Acetonitrile/Water/Ammonia (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient | Ambient |
| Detection | UV at 230 nm | UV at 230 nm |
| Resolution (Rs) | Good enantioselectivity observed[1] | Baseline separation achieved[1] |
Note: While specific resolution values were not provided in the source, Chiralpak ID was noted to provide baseline separation, indicating a superior performance for this specific application under the tested conditions.[1]
Case Study 2: 2-Methylpiperazine
Following chiral resolution using a resolving agent like (L)-tartaric acid, it is essential to determine the enantiomeric purity of the resulting 2-methylpiperazine. A primary method and potential alternatives are presented below.
| Parameter | Primary Method | Alternative 1 | Alternative 2 |
| Piperazine Derivative | (R)-2-Methylpiperazine | (R)-2-Methylpiperazine | (R)-2-Methylpiperazine |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-1) | Polysaccharide-based (e.g., Chiralpak AD-H) | Cyclodextrin-based (e.g., Cyclobond I 2000) |
| Mode | Normal Phase | Reversed-Phase | Reversed-Phase |
| Typical Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (DEA) | Acetonitrile / Water / Trifluoroacetic Acid (TFA) | Methanol / Water with buffer |
| Key Advantages | High resolution and reproducibility[1] | MS compatibility, different selectivity[1] | Different selectivity mechanism |
| Key Limitations | Use of flammable/toxic solvents, not MS compatible[1] | May require buffer systems, sensitive to pH[1] | Lower loading capacity, analyte dependent[1] |
Case Study 3: Generic Piperazine Requiring Derivatization
For piperazine derivatives lacking a strong chromophore, pre-column derivatization is a common strategy to enable UV detection. This example outlines a method for piperazine itself, which can be adapted for other non-chromophoric derivatives.
| Parameter | Derivatization Method |
| Analyte | Piperazine |
| Derivatizing Agent | 4-Chloro-7-nitrobenzofuran (NBD-Cl) |
| Chiral Stationary Phase | Chiralpak IC |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / Methanol / DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 35°C |
| Detection | UV at 340 nm |
| Outcome | Good separation between the derivatized piperazine and the API peak was achieved. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of chiral separation methods. Below are representative protocols for the chiral analysis of meclizine and a generic piperazine requiring derivatization.
Protocol 1: Chiral HPLC Analysis of Meclizine
This protocol is based on the successful separation of meclizine enantiomers.
1. Materials and Reagents:
-
Racemic meclizine standard
-
HPLC-grade acetonitrile, water, and ammonia solution
-
Chiralpak ID column (250 x 4.6 mm, 5 µm)
2. Instrument and Conditions:
-
HPLC system with UV detector
-
Mobile Phase: Acetonitrile/Water/Ammonia (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of racemic meclizine in the mobile phase (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution to the desired concentration range.
4. Analysis Procedure:
-
Equilibrate the Chiralpak ID column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a standard solution of racemic meclizine to determine the retention times of the two enantiomers and to verify system suitability (e.g., resolution).
-
Inject the sample solutions.
-
Integrate the peak areas for each enantiomer.
5. Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Protocol 2: Chiral HPLC Analysis of a Piperazine Derivative via Pre-column Derivatization
This protocol provides a general framework for the analysis of piperazine derivatives that require derivatization for UV detection, based on the method for piperazine.
1. Materials and Reagents:
-
Piperazine derivative sample
-
4-Chloro-7-nitrobenzofuran (NBD-Cl)
-
HPLC-grade acetonitrile, methanol, and diethylamine (DEA)
-
Chiralpak IC column (250 x 4.6 mm, 5 µm)
2. Derivatization Procedure:
-
Dissolve a known amount of the piperazine derivative in a suitable solvent.
-
Add a solution of NBD-Cl and a base (e.g., sodium bicarbonate) to the sample solution.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.
-
Cool the reaction mixture and dilute with the mobile phase to the desired concentration.
3. Instrument and Conditions:
-
HPLC system with UV detector
-
Mobile Phase: Acetonitrile / Methanol / DEA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 340 nm
-
Injection Volume: 10 µL
4. Analysis Procedure:
-
Equilibrate the Chiralpak IC column with the mobile phase until a stable baseline is achieved.
-
Inject the derivatized racemic standard to identify the retention times of the enantiomers.
-
Inject the derivatized sample.
-
Integrate the peak areas of the derivatized enantiomers.
5. Calculation of Enantiomeric Excess (% ee):
-
Calculate the % ee using the formula provided in Protocol 1.
Visualizing the Workflow and Optimization Strategy
The following diagrams, created using the DOT language, illustrate the general workflow of a chiral HPLC analysis and the logical relationships in method development for optimal enantiomeric separation.
References
A Comparative Guide to Confirming the Stereochemistry of Substituted Piperazines
The stereochemical configuration of substituted piperazines is a critical determinant of their pharmacological activity, potency, and safety profile. As privileged scaffolds in medicinal chemistry, their three-dimensional structure dictates their interaction with biological targets.[1] Consequently, unambiguous confirmation of their stereochemistry is a cornerstone of drug discovery and development. This guide provides an objective comparison of key analytical techniques used for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Methodologies
The determination of stereochemistry in substituted piperazines can be approached using several powerful analytical techniques. The choice of method depends on the specific question being addressed (relative vs. absolute configuration), the nature of the sample (e.g., crystalline solid vs. solution), and the available resources. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a foremost technique for determining the relative stereochemistry (cis/trans isomers) and conformational behavior of piperazine derivatives in solution.[1][2] Techniques like 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) provide detailed information about the connectivity and spatial relationships of atoms. For enantiomeric differentiation, chiral derivatizing agents or chiral solvating agents can be used to induce diastereomeric environments, leading to distinguishable NMR signals.[3] Temperature-dependent NMR studies are also valuable for analyzing the energy barriers between different conformers.[1][4]
-
X-ray Crystallography: This technique is considered the "gold standard" for the unambiguous determination of the absolute stereochemistry and the three-dimensional structure of a molecule in the solid state.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the electron density can be generated, revealing atomic positions, bond lengths, and angles.[4][6] The primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain.[5][7]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful separation technique used to resolve enantiomers from a racemic mixture.[8][9] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[10] It is an essential tool for determining enantiomeric purity (enantiomeric excess, ee) and for preparative separation of enantiomers.[8][11]
-
Vibrational Circular Dichroism (VCD): VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[12] It is a powerful alternative to X-ray crystallography for determining the absolute configuration, especially for non-crystalline samples or oils.[13] The experimental VCD spectrum is compared with a spectrum predicted by quantum chemical calculations for a known enantiomer; a match confirms the absolute configuration of the sample.[12][14]
Data Presentation: Comparison of Techniques
| Parameter | NMR Spectroscopy | X-ray Crystallography | Chiral HPLC | Vibrational Circular Dichroism (VCD) |
| Principle | Nuclear spin transitions in a magnetic field | X-ray diffraction by a crystal lattice | Differential interaction with a chiral stationary phase | Differential absorption of circularly polarized IR light |
| Information | Relative configuration (cis/trans), conformation, enantiomeric purity (with chiral agents)[3][15] | Absolute configuration, solid-state conformation, molecular packing[5][16] | Enantiomeric separation, enantiomeric excess (ee), purity[8][17] | Absolute configuration in solution[12][18] |
| Sample State | Solution | Single crystal | Solution | Solution |
| Typical Sample | 1-10 mg | <1 mg (single crystal) | µg to mg scale | 5-20 mg |
| Analysis Time | Minutes to hours | Hours to days (including crystallization) | Minutes per run | Hours (for data acquisition and calculation) |
| Strengths | Non-destructive, provides rich structural and dynamic information in solution.[1] | Unambiguous determination of absolute configuration.[5] | High sensitivity, excellent for purity assessment, preparative scale-up.[17] | No crystallization needed, applicable to a wide range of molecules in solution.[13][14] |
| Limitations | Indirect determination of absolute configuration, signal overlap can be an issue.[3] | Requires high-quality single crystals, which can be difficult to grow.[7] | Requires method development (column/mobile phase screening), does not provide structural data.[17] | Requires computational analysis, can be sensitive to conformation and solvent effects.[14] |
Experimental Protocols
Protocol 1: NMR Spectroscopy for Diastereomeric Analysis
This protocol outlines the general steps for distinguishing cis/trans isomers of a disubstituted piperazine.
-
Sample Preparation: Dissolve approximately 5 mg of the purified piperazine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to observe the chemical shifts and coupling constants of the piperazine ring protons. Diastereomers will typically exhibit distinct sets of signals.
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks, helping to assign protons within each isomer.
-
For complex spectra, acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached ¹³C atoms.
-
-
Data Analysis:
-
Compare the chemical shifts and coupling constants (J-values) of the ring protons. Axial and equatorial protons typically have different chemical shifts and coupling patterns, which can be used to deduce the chair conformation and the relative orientation (cis/trans) of the substituents.
-
Utilize Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) to identify through-space correlations between protons, providing definitive evidence for their relative stereochemistry.
-
Protocol 2: Single-Crystal X-ray Crystallography
This protocol describes the workflow for determining the absolute configuration of a chiral piperazine derivative.
-
Crystallization: The critical first step is to grow a high-quality single crystal (typically 0.1-0.3 mm).[7]
-
Screen various solvents and solvent combinations to find a system where the compound has moderate solubility.
-
Employ common crystallization techniques such as slow evaporation of the solvent, vapor diffusion (liquid or gas), or slow cooling of a saturated solution.[7]
-
-
Crystal Mounting and Data Collection:
-
Carefully select and mount a suitable crystal on a goniometer head.
-
Place the crystal in an X-ray diffractometer. The measurement is often performed at low temperatures (e.g., -150 °C) to minimize thermal motion.[4]
-
Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[7]
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.[4]
-
Refine the structural model against the experimental data to optimize atomic positions and thermal parameters.
-
For chiral compounds, the absolute configuration is typically determined by analyzing the Flack parameter, which should be close to 0 for the correct enantiomer.[5]
-
Protocol 3: Chiral HPLC for Enantiomeric Separation
This protocol details the steps for separating enantiomers of a chiral piperazine.
-
Column and Mobile Phase Screening:
-
Select a set of chiral stationary phases (CSPs) for initial screening. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[10]
-
Prepare a solution of the racemic piperazine derivative at a concentration of ~1 mg/mL in a suitable solvent.
-
Screen different mobile phases, typically combinations of a non-polar solvent (e.g., hexane, heptane) and an alcohol modifier (e.g., isopropanol, ethanol), under isocratic conditions.
-
-
Method Optimization:
-
Once partial separation is observed, optimize the resolution by adjusting the mobile phase composition (ratio of non-polar solvent to alcohol).
-
Optimize other parameters such as flow rate and column temperature to improve peak shape and separation efficiency.
-
-
Quantification:
-
Inject the sample onto the optimized chiral HPLC system.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.
-
Visualization of the Stereochemical Confirmation Workflow
The following diagram illustrates a typical decision-making workflow for a researcher tasked with confirming the stereochemistry of a newly synthesized substituted piperazine.
Caption: Workflow for stereochemical confirmation of piperazines.
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. schrodinger.com [schrodinger.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for Piperazine N-Alkylation
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of piperazine is a fundamental transformation in organic synthesis, crucial for the development of a wide array of pharmaceuticals and other bioactive molecules. The symmetrical nature of the piperazine ring presents a significant challenge in achieving selective mono-alkylation over di-alkylation. This guide provides an objective comparison of various catalytic systems for piperazine N-alkylation, supported by experimental data, to assist researchers in selecting the most suitable method for their synthetic needs.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the N-alkylation of piperazine, highlighting key reaction parameters and outcomes.
| Catalyst System | Alkylating Agent | Reaction Conditions | Reaction Time | Yield (%) | Selectivity (Mono/Di) | Reference |
| Homogeneous Catalysis | ||||||
| None (Excess Piperazine) | p-tert-Butylbenzyl chloride | Ethanol, 20-70°C | 1.5 h | High (not specified) | Good mono-selectivity | [1] |
| Pd/TiO2 (photocatalysis) | Methanol | Room Temperature | Not specified | >99% (Conversion) | High for mono-alkylation | [2] |
| Pd₂(dba)₃ / P(2-furyl)₃ | Aryl Bromide | Toluene, 105°C | 8-10 h | Good to Excellent | Not specified | [3] |
| Heterogeneous Catalysis | ||||||
| Cu²⁺ on Resin | Methyl acrylate | Methanol, Reflux | 1.5 h | 92% | Not specified | [4] |
| Ni²⁺ on Resin | Methyl acrylate | Methanol, Reflux | 2 h | 85% | Not specified | [4] |
| Co²⁺ on Resin | Methyl acrylate | Methanol, Reflux | 2.5 h | 78% | Not specified | [4] |
| Zn²⁺ on Resin | Methyl acrylate | Methanol, Reflux | Not specified | - | Not specified | [4] |
| Piperazine-based nano-catalyst (PINZS) | (Boc)₂O | 60°C, Solvent-free | Not specified | High | Not specified | [5][6] |
| Protected Piperazine Strategy | ||||||
| N-Acetylpiperazine | n-Butyl bromide | Acetonitrile, Reflux | Overnight | 88% (of N-butyl-N'-acetylpiperazine) | Exclusively mono | [1][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.
Direct N-Alkylation using Excess Piperazine
This method relies on stoichiometry to favor mono-alkylation.
-
Materials: Piperazine hexahydrate, hydrochloric acid, ethanol, p-tert-butylbenzyl chloride.[1]
-
Procedure:
-
Prepare a solution of piperazine hexahydrate (38.8 g) and 11.55 N hydrochloric acid (17.3 mL) in ethanol (160 mL) to form the monopiperazinium salt in situ.[1]
-
Cool the solution to 20°C and stir.
-
Add p-tert-butylbenzyl chloride dropwise to the stirred solution.[1]
-
Stir the mixture for 1 hour at room temperature, followed by 30 minutes at 70°C.[1]
-
Isolate the product through standard work-up procedures.
-
N-Alkylation of Mono-Protected Piperazine (N-Acetylpiperazine)
This highly effective method ensures mono-alkylation by temporarily blocking one of the piperazine nitrogens.[1]
-
Materials: N-Acetylpiperazine, n-butyl bromide, potassium carbonate (K₂CO₃), acetonitrile.[1][7]
-
Procedure:
-
To a mechanically stirred suspension of potassium carbonate (0.195 mol) in acetonitrile (250 mL), add N-acetylpiperazine (0.156 mol).[1]
-
Add n-butyl bromide (0.172 mol) to the suspension.[1]
-
Heat the reaction mixture to reflux and maintain overnight.[1]
-
After cooling to room temperature, remove the inorganic salts by filtration.[1]
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude N-butyl-N'-acetylpiperazine.[1]
-
The acetyl group can be subsequently hydrolyzed under acidic or basic conditions to yield the final mono-alkylated piperazine.[1]
-
Heterogeneous Catalysis using Resin-Supported Metal Ions
This method utilizes a solid-supported catalyst for ease of separation.
-
Catalyst Preparation:
-
Aza-Michael Addition:
-
Dissolve piperazine (100 mmol) in methanol (100 cm³) and add piperazine-1,4-diium dichloride monohydrate (100 mmol). Stir the solution at 50°C to generate the piperazine-1-ium cation.[4]
-
Add methyl acrylate (110 mmol) dropwise to the solution.[4]
-
Add the prepared resin-supported metal catalyst and stir the reaction mixture under reflux.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the catalyst and evaporate the solvent to obtain the product.[4]
-
Visualizations
General Experimental Workflow for Piperazine N-Alkylation
The following diagram illustrates a typical workflow for the catalytic N-alkylation of piperazine.
Caption: General workflow for catalytic piperazine N-alkylation.
Strategies for Selective Mono-N-Alkylation of Piperazine
This diagram outlines the logical relationships between different strategies to achieve selective mono-N-alkylation.
Caption: Strategies to achieve selective mono-N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01300J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Assessing the Purity of Benzyl 3-oxopiperazine-1-carboxylate: A Comparative Guide to GC and HPLC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like Benzyl 3-oxopiperazine-1-carboxylate is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for assessing the purity of this compound, complete with experimental protocols and supporting data.
This compound is a key building block in the synthesis of various pharmaceutical agents. Its purity can be affected by starting materials, by-products from synthesis, and degradation products. Common potential impurities may include piperazine, benzyl alcohol, and over-alkylated piperazine derivatives. Accurate and robust analytical methods are therefore essential for quality control.
Comparison of Analytical Methods: GC vs. HPLC
Both GC and HPLC are powerful chromatographic techniques for separating and quantifying components in a mixture. The choice between them often depends on the physicochemical properties of the analyte and the specific requirements of the analysis.[1]
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in a liquid phase. |
| Analytes | Suitable for volatile and thermally stable compounds. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. |
| Sample Prep | May require derivatization to increase volatility. | Generally simpler, involving dissolution in a suitable solvent. |
| Sensitivity | High, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[1] | High, with detectors like UV-Vis and Mass Spectrometry (MS).[2][3] |
| Resolution | Excellent for separating volatile isomers and related substances. | High resolving power, particularly with modern column technologies. |
| Speed | Typically faster run times for volatile compounds. | Runtimes can vary depending on the complexity of the separation. |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound using both GC and HPLC.
Gas Chromatography (GC) Method Protocol
This protocol is adapted from established methods for related piperazine derivatives and is suitable for detecting volatile and semi-volatile impurities.[4][5][6]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chromatographic Column: DB-17 or similar mid-polarity column (30 m x 0.53 mm, 1 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 2 mL/min.[4]
-
Injector Temperature: 250°C.[4]
-
Detector Temperature: 260°C (FID) or as per MS requirements.[4]
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 5 minutes.
-
Ramp: Increase at 10°C/min to 250°C.
-
Hold: 10 minutes at 250°C.
-
-
Injection Volume: 1.0 µL.[4]
-
Diluent: Methanol.[4]
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL.
High-Performance Liquid Chromatography (HPLC) Method Protocol
HPLC is a versatile alternative, particularly for non-volatile impurities or when derivatization for GC is not desirable.[2]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50).
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of 0.5 mg/mL.
Method Validation and Data Interpretation
For both methods, validation should be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[4] Purity is typically calculated using the area normalization method from the resulting chromatogram.
dot
Caption: Workflow for GC-based purity assessment.
dot
Caption: Comparison logic for choosing between GC and HPLC.:** Comparison logic for choosing between GC and HPLC.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents [patents.google.com]
- 6. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
comparative yield analysis of different mono-alkylation strategies for piperazine
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. The symmetrical nature of piperazine, with its two reactive secondary amine groups, presents a formidable challenge in synthetic chemistry: achieving selective mono-alkylation while avoiding the formation of undesired di-alkylated byproducts. This guide provides an objective comparison of four primary strategies for the mono-alkylation of piperazine, supported by experimental data to facilitate the selection of the most suitable method for a given synthetic goal.
Key Mono-Alkylation Strategies
Four principal strategies have emerged as effective methods for the selective mono-alkylation of piperazine:
-
Direct Alkylation with Excess Piperazine: This is the most straightforward approach, relying on a large stoichiometric excess of piperazine to statistically favor the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-alkylated product.
-
Alkylation of Mono-Protected Piperazine (N-Acetyl): This strategy involves the use of an acetyl protecting group to temporarily block one of the piperazine nitrogens, thereby directing alkylation to the unprotected nitrogen. The protecting group is subsequently removed to yield the desired mono-alkylated product.
-
Alkylation of Monopiperazinium Salts: By protonating one of the nitrogen atoms to form a salt, its nucleophilicity is significantly reduced. This deactivation directs the alkylation to the remaining free nitrogen base.
-
Alkylation of Mono-Protected Piperazine (N-Boc): Similar to the N-acetyl strategy, the tert-butoxycarbonyl (Boc) protecting group offers a clean and efficient way to achieve mono-alkylation. The Boc group can be readily removed under acidic conditions.
Comparative Yield Analysis
The following table summarizes the reported yields for the mono-alkylation of piperazine using the four distinct strategies with various alkylating agents.
| Strategy | Piperazine Derivative | Alkylating Agent | Solvent | Base | Conditions | Yield (%) |
| Direct Alkylation | Piperazine (large excess) | Alkyl Halide | Pyridine | - | Reflux, 12h | ~70-80% |
| N-Acetyl Protection | N-Acetylpiperazine | n-Butyl bromide | Acetonitrile | K₂CO₃ | Reflux, overnight | 88% |
| N-Acetylpiperazine | n-Hexyl bromide | Acetonitrile | K₂CO₃ | Reflux, overnight | 90% | |
| N-Acetylpiperazine | n-Octyl bromide | Acetonitrile | K₂CO₃ | Reflux, overnight | 71% | |
| N-Acetylpiperazine | n-Dodecyl bromide | Acetonitrile | K₂CO₃ | Reflux, overnight | 79% | |
| Monopiperazinium Salt | Piperazine Hexahydrate/HCl | p-tert-Butylbenzyl chloride | Ethanol | - | RT, 1h then 70°C, 30min | 83% |
| Piperazine Hexahydrate/HCl | o-Methylbenzyl bromide | Ethanol | - | RT, 2h then 70°C, 30min | 89% | |
| Piperazine Hexahydrate/HOAc | m-Methylbenzyl bromide | Ethanol/Water | - | 70°C, 30min | 60% | |
| Piperazine Hexahydrate/HCl | β-Phenethyl bromide | Ethanol | - | 20°C, 2h then 70°C, 30min | 56% | |
| N-Boc Protection | N-Boc-piperazine | Alkyl Halide | Acetonitrile or DMF | K₂CO₃ | RT or 50-80°C | High (Specific data varies) |
Experimental Protocols
Detailed methodologies for the key mono-alkylation strategies are provided below.
Protocol 1: Direct Alkylation Using Excess Piperazine
This protocol is a generalized procedure based on common laboratory practices.[1]
-
Reaction Setup: In a round-bottom flask, dissolve a large excess of piperazine (e.g., 4-5 equivalents) in a suitable solvent such as pyridine.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1 equivalent) to the stirred piperazine solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the excess piperazine and pyridinium salt may precipitate and can be removed by filtration.
-
Isolation: The filtrate is concentrated under reduced pressure. The residue can be purified by distillation or column chromatography to isolate the mono-alkylated piperazine.
Protocol 2: Alkylation of N-Acetylpiperazine
This protocol is adapted from the synthesis of N-Butyl-N'-Acetylpiperazine.
-
Reaction Setup: To a mechanically stirred suspension of potassium carbonate (K₂CO₃, 1.25 equivalents) in acetonitrile, add N-Acetylpiperazine (1 equivalent).
-
Addition of Alkylating Agent: Add the alkyl bromide (1.1 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain overnight.
-
Work-up: After cooling to room temperature, remove the inorganic salts by filtration.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude N-alkyl-N'-acetylpiperazine.
-
Deprotection: The acetyl group can be subsequently hydrolyzed under acidic or basic conditions to yield the final mono-alkylated piperazine.
Protocol 3: Alkylation of Monopiperazinium Salt
This protocol is adapted from the synthesis of 1-(p-tert-Butylbenzyl)-piperazine.
-
Salt Formation: Prepare a solution of piperazine hexahydrate (2 equivalents) and 11.55 N hydrochloric acid (1 equivalent) in ethanol. This generates the monopiperazinium salt in situ.
-
Reaction Setup: Cool the solution to 20°C and stir.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., p-tert-Butylbenzyl chloride, 1 equivalent) dropwise to the stirred solution.
-
Reaction: Stir the mixture for 1 hour at room temperature, then for 30 minutes at 70°C.
-
Work-up and Isolation: The reaction mixture is worked up using standard acid-base extraction procedures to isolate the mono-alkylated product.
Protocol 4: Alkylation of N-Boc-piperazine
This is a general procedure for the alkylation of N-Boc-piperazine.[2]
-
Reaction Setup: Dissolve N-Boc-piperazine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the solution.
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl iodide or bromide, 1.0-1.2 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. The organic layers are combined, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
-
Deprotection: The Boc group is typically removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Comparative Experimental Workflow
The following diagram illustrates the general workflows for the different mono-alkylation strategies, highlighting the key steps in each approach.
References
Safety Operating Guide
Safe Disposal of Benzyl 3-oxopiperazine-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Benzyl 3-oxopiperazine-1-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.
This compound is classified as a skin and eye irritant.[1][2] Improper disposal can lead to skin and eye irritation for waste handlers and potential environmental contamination. Therefore, strict adherence to the following procedures is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and eye irritation.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as regulated chemical waste. It must be disposed of in accordance with local, state, and federal regulations.[1][3]
-
Segregation of Waste :
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep the original container for waste accumulation if it is in good condition.
-
-
Waste Container Labeling :
-
Use a chemically resistant and sealable container for waste collection.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
-
Collection of Waste :
-
Solid Waste : For the pure compound, carefully transfer it into the designated hazardous waste container. Avoid creating dust.[1]
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, weighing paper, or pipette tips, should be placed in the same hazardous waste container.
-
Empty Containers : The original container, even if "empty," will contain residual chemical. It should be treated as hazardous waste. Before disposal, ensure the container is completely empty.[1] Do not rinse the container into the sink.
-
-
Storage of Waste :
-
Arranging for Disposal :
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[1]
-
Provide them with the accurate chemical name and quantity of the waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
Table 2: Emergency Response Protocols
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][4] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical attention.[1][4] |
| Spill | Evacuate the area. Prevent the spill from entering drains.[1][3] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste. Ensure adequate ventilation.[3] |
Hazard Summary
The following diagram outlines the key hazards associated with this compound.
Caption: Key hazards of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.
References
Essential Safety and Operational Guide for Handling Benzyl 3-oxopiperazine-1-carboxylate
This guide provides immediate, essential safety and logistical information for the handling and disposal of Benzyl 3-oxopiperazine-1-carboxylate. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Chemical splash goggles that meet approved standards (e.g., OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166) are required to protect against splashes.[4] A face shield should be worn over safety glasses when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended for protection against skin contact. Gloves should be inspected before use and changed immediately if contaminated, torn, or punctured. |
| Body Protection | Laboratory Coat | A flame-retardant and antistatic protective laboratory coat should be worn to prevent contamination of personal clothing. |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if working in an area with inadequate ventilation or when dusts are generated.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Don all required PPE as specified in the table above.
2. Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6]
-
Avoid contact with skin and eyes.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2][5][6]
-
Do not eat, drink, or smoke when using this product.[6]
3. Post-Handling:
-
Take off contaminated clothing and wash it before reuse.[2][5][6]
-
Clean all equipment and the work area thoroughly.
-
Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] The storage area should be locked up.[5][7]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all solid waste, including contaminated gloves, weighing paper, and wipes, in a designated and clearly labeled hazardous waste container.
-
Collect any liquid waste containing this compound in a separate, sealed, and properly labeled container.
-
-
Waste Disposal:
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | 78818-15-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
